2-Benzotriazol-1-YL-acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGWGWRETFLFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368005 | |
| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69218-56-0 | |
| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(1H-1,2,3-Benzotriazol-1-yl)acetamide: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-1,2,3-Benzotriazol-1-yl)acetamide and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Benzotriazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic properties.[1][2][3][4]
Synthesis Methodology
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetamide and its N-substituted derivatives typically involves a two-step process. The first step is the synthesis of the core benzotriazole ring, followed by its reaction with a suitable chloroacetamide derivative.[1][5][6]
Experimental Protocols
Step 1: Synthesis of 1H-Benzotriazole
This procedure follows the diazotization of o-phenylenediamine.[1][6][7]
-
Materials: o-phenylenediamine, sodium nitrite, glacial acetic acid.
-
Procedure:
-
Dissolve o-phenylenediamine (0.01 mol) in glacial acetic acid with stirring in an ice bath.
-
Slowly add a solution of sodium nitrite (0.01 mol) to the mixture. The reaction is exothermic, and the temperature should be maintained.
-
Continue stirring in the ice bath.
-
The resulting precipitate is filtered under vacuum and recrystallized from hot water to yield 1H-benzotriazole.[6]
-
Step 2: Synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(substituted phenyl)acetamide
This is a general procedure for the synthesis of the title compound and its derivatives.[1][5]
-
Materials: 1H-benzotriazole, 2-chloro-N-(substituted phenyl)acetamide, potassium carbonate (K₂CO₃), dimethylformamide (DMF) or acetone.
-
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities (0.01 mol) of 1H-benzotriazole and the appropriate 2-chloro-N-(substituted phenyl)acetamide in DMF.[1][5] Alternatively, acetone can be used as a solvent.[8][9]
-
Add anhydrous potassium carbonate (0.01 mol) to the mixture.[5][8]
-
Heat the reaction mixture on a water bath for 24 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][6]
-
After completion, cool the reaction mixture to room temperature and pour it into cold water (200 ml) with stirring for 15 minutes.[5]
-
The solid product obtained is collected by filtration, dried, and recrystallized from absolute ethanol.[5]
-
A microwave-assisted synthesis approach has also been reported, which can significantly reduce reaction times.[10]
Synthesis Workflow
Caption: General workflow for the synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)acetamide derivatives.
Characterization Data
The synthesized compounds are typically characterized by various spectroscopic methods and physical constant determination. The purity is often checked by TLC.[1][5][11]
Physical Properties
| Compound Derivative (Substitution on Phenyl Ring) | Yield (%) | Melting Point (°C) | Reference |
| N-phenyl | - | - | [5] |
| N-(4-chlorophenyl) | 67 | 244-247 | [5] |
| N-(2-chlorophenyl) | - | - | [5] |
| N-(4-methoxy-3-nitrophenyl) | 70 | 203-204 | |
| N-(3-nitrophenyl) | 64 | 286-288 | |
| N-(2-nitrophenyl) | 70 | 195-197 | |
| N-(4-nitrophenyl) | 78 | 269-271 | |
| N-(3-hydroxyphenyl) | 74 | 209-211 | |
| N-(p-tolyl) | 80 | 244-246 |
Spectroscopic Data
Infrared (IR) Spectroscopy:
The IR spectra of these compounds show characteristic absorption bands.[12]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H (stretching) | 3260 - 3407 |
| C-H (aromatic) | 3062 - 3126 |
| C-H (aliphatic) | 2921 - 2984 |
| C=O (amide) | 1667 - 1691 |
| C=N (triazole) | ~1613 |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
The ¹H NMR spectra are typically recorded in DMSO-d₆.[5]
| Protons | Chemical Shift (δ, ppm) |
| CH₂ (acetamide) | 5.7 - 5.8 (singlet, 2H) |
| Aromatic-H | 6.5 - 8.1 (multiplet) |
| N-H (amide) | 10.2 - 11.0 (singlet, 1H) |
| Substituent Protons (e.g., -OCH₃, -CH₃) | 2.5 - 3.8 (singlet) |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:
| Carbon | Chemical Shift (δ, ppm) | Reference |
| CH₂ | ~50.0 | [5] |
| Aromatic Carbons | 110 - 148 | [5] |
| C=O (amide) | ~165.0 | [5] |
Mass Spectrometry (MS):
The mass spectra of these compounds show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[8] For example, for 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(3-hydroxyphenyl)acetamide, the molecular ion peak is observed at m/z = 268.
Characterization Workflow
Caption: Standard workflow for the characterization of synthesized benzotriazole derivatives.
Biological Activity and Potential Applications
Derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetamide have been investigated for a variety of biological activities.
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal properties of these compounds.[1][13][14] The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.[13] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antimicrobial resistance.[13]
Other Potential Applications
The broader class of benzotriazole derivatives has been explored for a wide range of pharmacological activities, including:
Potential Mechanism of Action
Caption: Postulated mechanism of antibacterial action via DNA gyrase inhibition.[13]
This technical guide consolidates available information on the synthesis and characterization of 2-(1H-1,2,3-benzotriazol-1-yl)acetamide. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and the development of new therapeutic agents.
References
- 1. Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide | Scientific Journal for Faculty of Science-Sirte University [journal.su.edu.ly]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. iisj.in [iisj.in]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. scribd.com [scribd.com]
- 8. journal.su.edu.ly [journal.su.edu.ly]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Benzotriazole Derivatives | International Invention of Scientific Journal [iisj.in]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Benzotriazol-1-YL-acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Benzotriazol-1-YL-acetamide derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the synthesis, spectroscopic characterization, and analytical methodologies for this important class of compounds.
Benzotriazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in pharmaceutical research due to their wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][2] The this compound scaffold, in particular, serves as a versatile pharmacophore for the development of novel therapeutic agents. A thorough understanding of the spectroscopic properties of these derivatives is crucial for their structural elucidation, purity assessment, and the establishment of structure-activity relationships (SAR).
This guide summarizes key quantitative spectroscopic data, provides detailed experimental protocols for their synthesis and analysis, and includes visualizations to illustrate the experimental workflow.
Synthesis of 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(substituted phenyl)acetamide Derivatives
A general synthetic route for the preparation of 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(substituted phenyl)acetamide derivatives involves the reaction of 1H-benzo[d]1,2,3-triazole with a 2-chloro-N-(substituted phenyl)acetamide in the presence of a base.[1][2]
Experimental Protocol: General Synthesis[2]
-
Reactants: An equimolar quantity (0.01 mol) of 2-chloro-N-(substituted phenyl)acetamide and 1H-benzo[d]1,2,3-triazole are used.
-
Solvent and Base: The reactants are dissolved in dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3).
-
Reaction Conditions: The reaction mixture is heated on a water bath for 24 hours.
-
Work-up: After cooling to room temperature, the mixture is poured into 200 ml of water and stirred for 15 minutes.
-
Isolation and Purification: The resulting solid precipitate is filtered and recrystallized from absolute ethanol.
-
Purity Check: The purity of the synthesized compounds is checked by Thin Layer Chromatography (TLC).[1][2]
Spectroscopic Data
The structural confirmation of the synthesized this compound derivatives is achieved through various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][2]
Infrared (IR) Spectroscopy
The IR spectra provide valuable information about the functional groups present in the molecules. Key characteristic absorption bands are summarized in the table below.
| Compound | NH (cm⁻¹) | CH-aromatic (cm⁻¹) | CH-aliphatic (cm⁻¹) | C=O (amide) (cm⁻¹) | Other |
| 2-(1H-benzo[d]1,2,3-triazol-1-yl)–N-(4-methoxy-3–nitrophenyl)acetamide | 3323 | 3100 | 2921 | 1689 | |
| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(2-nitrophenyl)acetamide | 3316 | 3093 | 2929 | 1689 | |
| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(3-hydroxyphenyl)acetamide | 3360 | 3083 | 2935 | 1667 | 3407 (OH) |
| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(p-toly)acetamide | 3276 | 3126 | 2979 | 1688 |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the proton environment in the synthesized molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (TMS).
| Compound | OCH₃ (s, 3H) | CH₂CO (s, 2H) | Aromatic-H (m) | NH (s, 1H) | Other |
| 2-(1H-benzo[d]1,2,3-triazol-1-yl)–N-(4-methoxy-3–nitrophenyl)acetamide | 3.8 | 5.7 | 7.3 - 8.1 (7H) | 10.7 | |
| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(2-nitrophenyl)acetamide | 5.8 | 7.4 - 8.1 (8H) | 10.9 | ||
| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(3-hydroxyphenyl)acetamide | 5.7 | 6.5 - 8.1 (8H) | 10.5 | 9.4 (s, 1H, OH) | |
| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(p-toly)acetamide | 5.7 | 7.1 - 8.1 (8H) | 10.5 | 2.5 (s, 3H, CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their molecular formula.
| Compound | Molecular Formula | Calculated Mass | M⁺ Peak (m/z) | Key Fragments (m/z) |
| 2-(1H-benzo[d]1,2,3-triazol-1-yl)–N-(4-methoxy-3–nitrophenyl)acetamide | C₁₅H₁₃N₅O₄ | 327 | 327 (5%) | 104 (100%), 76 (36%) |
| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(2-nitrophenyl)acetamide | C₁₄H₁₁N₅O₃ | 297 | 297 (1%) | 132 (61%), 104 (17%), 77 (100%), 78 (31%), 76 (23%) |
| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(3-hydroxyphenyl)acetamide | C₁₄H₁₂N₄O₂ | 268 | 268 (34%) | 133 (29%), 104 (56%), 76 (100%), 78 (69%) |
Experimental Protocols for Spectroscopic Analysis
IR Spectroscopy[4]
-
Sample Preparation: Samples are prepared as KBr pellets.
-
Instrumentation: A SHIMADZU FTIR 8400S infrared spectrophotometer or equivalent.[3]
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy[2]
-
Sample Preparation: Samples are dissolved in DMSO-d6.
-
Instrumentation: A BRUKER DP-X300NMR spectrophotometer (300 MHz for ¹H NMR) or a Bruker 400MHz instrument (for ¹³C NMR).
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: Standard pulse sequences are used for ¹H and ¹³C NMR.
Mass Spectrometry[2]
-
Instrumentation: A GCMS-QP 1000 EX spectrometer or a similar instrument.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Mass spectra are recorded over a suitable m/z range.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide | Scientific Journal for Faculty of Science-Sirte University [journal.su.edu.ly]
- 3. journal.su.edu.ly [journal.su.edu.ly]
An In-depth Technical Guide to 2-(1H-Benzotriazol-1-yl)acetamide and its Derivatives
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of 2-(1H-Benzotriazol-1-yl)acetamide and its N-substituted derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
While specific physical properties for the parent compound, 2-(1H-Benzotriazol-1-yl)acetamide (CAS No. 69218-56-0), are not extensively detailed in the cited literature, a significant body of data exists for its N-substituted derivatives. These derivatives share a common core structure and provide valuable insights into the physicochemical characteristics of this class of compounds.[1]
Table 1: Physical Properties of N-Substituted 2-(1H-Benzotriazol-1-yl)acetamide Derivatives
| Derivative | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |
| N-(4-methoxy-3-nitrophenyl) | C15H13N5O4 | 203-204 | 70 | |
| N-(3-nitrophenyl) | C14H11N5O3 | 286-288 | 64 | |
| N-(2-nitrophenyl) | C14H11N5O3 | 195-197 | 70 | |
| N-(4-nitrophenyl) | C14H11N5O3 | 269-271 | 78 | |
| N-(3-hydroxyphenyl) | C14H12N4O2 | 209-211 | 74 | |
| N-(p-tolyl) | C15H14N4O | 244-246 | 80 |
Table 2: Key Spectroscopic Data for a Representative Derivative: 2-(1H-benzo[d][2][3]triazol-1-yl)-N-(3-hydroxyphenyl)acetamide
| Spectroscopic Technique | Key Signals | Reference |
| IR (ῡmax, cm-1) | 3407 (O-H), 3360 (N-H), 3083 (C-H aromatic), 2935 (C-H aliphatic), 1667 (C=O, amide) | |
| ¹H NMR (DMSO-d₆, δH, ppm) | 10.5 (s, 1H, NH), 9.4 (s, 1H, OH), 8.1-6.5 (m, 8H, aromatic-H), 5.7 (s, 2H, CH₂CO) | |
| Mass Spectrometry (m/z, %) | 268 (M+, 34), 133 (29), 104 (56), 78 (69), 76 (100) |
Experimental Protocols
The synthesis of 2-(1H-Benzotriazol-1-yl)acetamide derivatives generally follows a well-established procedure. The purity and structure of the synthesized compounds are confirmed through various analytical techniques.
1. General Synthesis of N-Substituted 2-(1H-Benzotriazol-1-yl)acetamides [2]
This protocol describes a common method for the synthesis of the title compounds.
-
Materials:
-
Procedure:
-
An equimolar quantity of the appropriate 2-chloro-N-(substituted phenyl)acetamide and 1H-benzo[d][2][3]triazole are dissolved in DMF.
-
Potassium carbonate is added to the mixture.
-
The reaction mixture is heated on a water bath for 24 hours.
-
After cooling to room temperature, the mixture is poured into water (200 ml) with stirring for 15 minutes.
-
The resulting solid precipitate is filtered.
-
The crude product is recrystallized from absolute ethanol to yield the pure compound.
-
2. Characterization Methods [2]
The synthesized compounds are typically characterized using the following methods:
-
Melting Point: Determined using a standard melting point apparatus.
-
Thin Layer Chromatography (TLC): Used to check the purity of the compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the structure of the compounds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.
-
Elemental Analysis: To determine the elemental composition of the synthesized compounds.
Biological Activity and Potential Signaling Pathways
Derivatives of benzotriazole are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic properties.[2][4][5][6]
One of the investigated mechanisms of antibacterial action is the inhibition of DNA gyrase subunit B (GyrB).[3] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.
Below is a diagram illustrating the logical workflow of targeting bacterial DNA gyrase for antibacterial drug development, a strategy relevant to benzotriazole acetamide derivatives.
Caption: Workflow of antibacterial action via DNA gyrase inhibition.
The following diagram illustrates a simplified experimental workflow for the synthesis and evaluation of these compounds.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. 2-BENZOTRIAZOL-1-YL-ACETAMIDE | 69218-56-0 [amp.chemicalbook.com]
- 2. Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide | Scientific Journal for Faculty of Science-Sirte University [journal.su.edu.ly]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
Crystal structure of N-substituted 2-(1H-Benzotriazol-1-yl) acetamide
An In-depth Technical Guide on the Crystal Structure of N-substituted 2-(1H-Benzotriazol-1-yl) acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-substituted 2-(1H-Benzotriazol-1-yl) acetamide derivatives are a class of compounds with significant interest in medicinal chemistry and materials science, owing to the versatile biological activities of the benzotriazole moiety. Understanding their three-dimensional structure at an atomic level is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of new materials. This technical guide provides a detailed overview of the crystal structure of a representative compound, 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. It includes a comprehensive summary of its crystallographic data, detailed experimental protocols for its synthesis and structural determination, and visualizations of the experimental workflow and key intermolecular interactions that govern its crystal packing.
Experimental Protocols
Synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide
The synthesis of the title compound is achieved through a condensation reaction.
-
Reactants : 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide (1 mmol, 191.2 mg) and 2-chlorobenzaldehyde (1 mmol, 140.6 mg).
-
Solvent : Ethanol (20 ml).
-
Procedure : The reactants are combined in ethanol and refluxed for 5 hours at approximately 348 K. After the reaction is complete, the mixture is cooled, allowing the product to crystallize. The resulting crystals are then collected for analysis.[1]
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction (SCXRD), a powerful technique for elucidating the precise arrangement of atoms in a crystalline solid.[2][3]
-
Crystal Selection : A suitable single crystal of the synthesized compound, with dimensions approximately 0.12 × 0.10 × 0.08 mm, is selected and mounted on a diffractometer.[1]
-
Data Collection : The crystal is maintained at a constant temperature (e.g., 295 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction patterns are collected as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data are used to solve the crystal structure, typically using direct methods. The initial structural model is then refined using full-matrix least-squares on F². In the case of the representative compound, all hydrogen atoms were placed in idealized positions and refined as riding atoms.[1]
Data Presentation: Crystallographic Analysis
The crystal structure of 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide reveals key insights into its molecular geometry and packing. The quantitative crystallographic data are summarized in the table below for clarity and comparison.
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₂ClN₅O | [1] |
| Molecular Weight (Mr) | 313.75 | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | |
| a (Å) | 4.6777 (16) | [1] |
| b (Å) | 11.726 (4) | [1] |
| c (Å) | 13.328 (5) | [1] |
| β (°) | 94.224 (7) | [1] |
| Volume (V) (ų) | 729.0 (4) | [1] |
| Z | 2 | [1] |
| Temperature (K) | 295 | [1] |
| Radiation | Mo Kα | [1] |
| Reflections Collected | 1902 | [1] |
| Final R indices [I > 2σ(I)] | R1 = 0.043, wR2 = 0.089 | [1] |
In the molecular structure, the bond lengths and angles are within the expected ranges and are consistent with related benzotriazole derivatives.[1] A notable conformational feature is the dihedral angle of 70.8(1)° between the mean planes of the benzotriazole and the chlorophenyl rings.[1]
Mandatory Visualizations
Experimental and Analytical Workflow
The logical flow from chemical synthesis to final structural elucidation is a critical process in crystallography. The following diagram outlines this workflow.
Supramolecular Assembly via Hydrogen Bonding
The crystal packing of N-substituted 2-(1H-Benzotriazol-1-yl) acetamides is often stabilized by a network of intermolecular hydrogen bonds.[4] In the structure of 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide, molecules are linked by N—H···O hydrogen bonds, forming infinite chains along the crystallographic a-axis.[1] This primary interaction is further supported by weaker C—H···N hydrogen bonds, which assemble the chains into layers.[1]
The diagram below illustrates the fundamental N—H···O hydrogen bonding motif responsible for the formation of the primary molecular chains.
Conclusion
The structural analysis of N-substituted 2-(1H-Benzotriazol-1-yl) acetamide derivatives, exemplified by 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide, provides critical data for understanding their solid-state properties. The molecular conformation is characterized by a significant twist between the benzotriazole and the N-substituent aromatic rings. The crystal lattice is primarily organized through robust N—H···O hydrogen bonds, which create infinite one-dimensional chains. These structural insights are invaluable for the rational design of new derivatives with tailored physicochemical and biological properties in the fields of drug discovery and materials science.
References
- 1. 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Benzotriazole Acetamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the multifaceted mechanisms of action of benzotriazole acetamide compounds, a class of molecules demonstrating significant therapeutic potential across various domains including antimicrobial, antiviral, and anticancer applications. By elucidating their molecular interactions and effects on key biological pathways, this document aims to provide a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Core Mechanisms of Action
Benzotriazole acetamide derivatives exert their biological effects through a variety of mechanisms, primarily centered around the inhibition of essential enzymes and interference with crucial cellular processes. The core scaffold of benzotriazole, a bicyclic heterocyclic compound, fused with an acetamide group, provides a versatile platform for structural modifications, enabling the targeting of a diverse range of biological molecules with high specificity and potency.
Antimicrobial Activity: Disrupting Bacterial Replication and Metabolism
A significant area of investigation for benzotriazole acetamide compounds is their potent antibacterial activity. The primary mechanisms identified include the inhibition of DNA gyrase and the disruption of essential metabolic pathways.
-
Inhibition of DNA Gyrase Subunit B: Certain 2-(1H-1,2,3-Benzotriazol-1-yl)-N-substituted acetamide derivatives have been identified as inhibitors of the DNA gyrase subunit B (GyrB).[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of bacterial DNA, ultimately leading to the cessation of replication and bacterial cell death.[1]
-
Impairment of Cysteine Biosynthesis: A novel mechanism of action involves benzotriazole derivatives acting as alternate substrates for O-acetylserine sulfhydrylase (OASS).[2] OASS is a key enzyme in the cysteine biosynthetic pathway in bacteria. By competing with the natural substrate, these compounds lead to the production of a false product, thereby depleting the intracellular pool of cysteine, an amino acid crucial for bacterial survival and redox homeostasis.[2]
Antifungal Properties: Targeting Fungal Cell Membrane Integrity
The antifungal activity of benzotriazole derivatives, including those with acetamide functionalities, is often attributed to the inhibition of fungal cytochrome P450 lanosterol 14-α-demethylase.[3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.[3]
Antiviral Efficacy: Halting Viral Replication and Entry
Benzotriazole acetamide and related compounds have demonstrated promising antiviral activities against a range of viruses through the inhibition of key viral enzymes.
-
Inhibition of Viral Helicase: N-alkyl derivatives of benzotriazole have been shown to inhibit the NTPase/helicase of the Hepatitis C virus (HCV) and other Flaviviridae.[4] The viral helicase is essential for unwinding the viral RNA genome, a critical step in viral replication.
-
Neuraminidase Inhibition: Some 1,3,4-triazole-3-acetamide derivatives, structurally related to benzotriazole acetamides, are potent inhibitors of neuraminidase, a key enzyme for the release of new influenza virus particles from infected cells.[5]
-
Protease Inhibition: Stable benzotriazole esters have been identified as mechanism-based inactivators of the SARS-CoV 3CL protease, an enzyme crucial for processing the viral polyprotein into functional viral proteins.[6]
Anticancer Potential: Inducing Apoptosis and Inhibiting Cell Proliferation
The anticancer properties of benzotriazole derivatives are linked to their ability to interfere with signaling pathways critical for cancer cell survival and proliferation.
-
Inhibition of Protein Kinase CK2: 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt) is a highly selective inhibitor of protein kinase 2 (CK2), an enzyme that is often overexpressed in cancer cells and plays a key role in suppressing apoptosis.[7] By inhibiting CK2, these compounds can promote programmed cell death in cancer cells.
-
Tubulin Polymerization Inhibition: Benzotriazole acrylonitriles have been shown to be potent inhibitors of tubulin polymerization.[7] Disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Broader Enzyme Inhibition and Pathway Modulation
Beyond these specific examples, benzotriazole acetamide derivatives have been shown to interact with a wider range of biological targets.
-
Cytochrome P450 Inhibition: 1-Aminobenzotriazole is a well-known mechanism-based inactivator of various cytochrome P450 enzymes, which are involved in the metabolism of a wide range of xenobiotics and endogenous compounds.[8]
-
α-Glucosidase Inhibition: Quinazolinone-1,2,3-triazole-acetamide conjugates have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in the management of diabetes.[9]
-
Aryl Hydrocarbon Receptor (AHR) Pathway Activation: Some benzotriazole UV-stabilizers have been shown to activate the aryl hydrocarbon receptor (AHR) pathway, which is involved in the metabolism of xenobiotics and can influence various cellular processes.[10]
Quantitative Data Summary
The following tables summarize the quantitative data for the inhibitory activities of various benzotriazole acetamide and related compounds.
| Compound Class | Target Enzyme/Process | Test Organism/System | IC50 / MIC / Ki | Reference |
| 2-(1H-1,2,3-Benzotriazol-1-yl)-N-substituted acetamide | DNA Gyrase Subunit B | E. coli, S. aureus | MIC: 6.25 - 12.5 µg/mL | [7] |
| Benzotriazole Derivatives | O-acetylserine sulfhydrylase | Gram-negative bacteria | Varies by compound | [2] |
| 5-Substituted Benzotriazole Derivatives | Lanosterol 14-α demethylase | Candida albicans | Varies by compound | [3] |
| N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole | HCV NTPase/helicase | In vitro | IC50 ≈ 6.5 µM | [4] |
| 1,3,4-Triazole-3-acetamide derivative (5c) | Neuraminidase | In vitro | IC50 = 0.11 µM | [5] |
| Benzotriazole Ester | SARS-CoV 3CL Protease | In vitro | Ki = 7.5 nM | [6] |
| Quinazolinone-1,2,3-triazole-acetamide (9c) | α-Glucosidase | In vitro | Ki = Competitive inhibition | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the literature for evaluating the mechanism of action of benzotriazole acetamide compounds.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology (Microdilution Assay):
-
Prepare a series of twofold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Enzyme Inhibition Assays
Objective: To quantify the inhibitory effect of a compound on a specific enzyme.
General Protocol (e.g., for Neuraminidase):
-
Prepare a reaction mixture containing the enzyme (e.g., neuraminidase), a suitable buffer, and the substrate (e.g., a fluorogenic substrate like 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid).
-
Add varying concentrations of the inhibitor (benzotriazole acetamide derivative) to the reaction mixture.
-
Initiate the reaction and monitor the product formation over time using a suitable detection method (e.g., fluorescence spectroscopy).
-
Calculate the initial reaction rates at each inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, by plotting the reaction rate against the inhibitor concentration.
Kinetic Analysis (e.g., for α-Glucosidase):
-
Perform the enzyme assay at various substrate concentrations in the presence and absence of different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities.
-
Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
In Vitro Tubulin Polymerization Assay
Objective: To assess the effect of a compound on the polymerization of tubulin into microtubules.
Methodology:
-
Purify tubulin from a suitable source (e.g., bovine brain).
-
Induce tubulin polymerization by adding GTP and incubating at 37°C.
-
Monitor the increase in turbidity (light scattering) at 340 nm, which is proportional to the extent of microtubule formation.
-
Perform the assay in the presence of various concentrations of the test compound.
-
Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory effect.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of benzotriazole acetamide compounds.
Caption: Mechanisms of antibacterial action of benzotriazole acetamide compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Benzotriazole derivatives as alternate O-acetylserine sulfhydrylase substrates to impair cysteine biosynthesis in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1,3,4-triazole-3-acetamide derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzotriazole UV-stabilizers and benzotriazole: Antiandrogenic activity in vitro and activation of aryl hydrocarbon receptor pathway in zebrafish eleuthero-embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of Benzotriazole Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzotriazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a vast array of derivatives with a broad spectrum of biological and pharmacological activities. This technical guide provides an in-depth exploration of the diverse therapeutic applications of benzotriazole derivatives, focusing on their anticancer, antimicrobial, antiviral, anticonvulsant, analgesic, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.
Anticancer Activity
Benzotriazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cell cycle regulation and signal transduction.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected benzotriazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| ARV-2 | MCF-7 (Breast) | 3.16 | [1] |
| ARV-2 | HeLa (Cervical) | 5.31 | [1] |
| ARV-2 | HT-29 (Colon) | 10.6 | [1] |
| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 | [2] |
| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 | [2] |
| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 | [2] |
| Compound 2.5 | MKN45 (Stomach) | 3.04 ± 0.02 | [2] |
| Benzotriazole-substituted 2-phenyl quinazoline derivative | SiHa (Cervical) | 0.009 | [3] |
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
A prominent mechanism through which benzotriazole derivatives exert their anticancer effects is by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[4][5] By targeting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzotriazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzotriazole derivatives and incubate for 24 to 72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Antimicrobial Activity
Benzotriazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective agents.
Quantitative Data for Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzotriazole derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Trifluoromethyl-substituted benzimidazole derivative | MRSA | 12.5-25 | [6] |
| 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | E. coli, B. anthracis, B. subtilis, S. typhimurium | N/A (tested at 50 and 100 ppm) | [6] |
| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | [6] |
| Benzotriazole derivative with -COOMe at 5th position | Bacteria | 0.125-0.25 | [7] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[4][6][8]triazol-1-yl-propan-1-one | B. subtilis, S. aureus, S. faecalis | 1.56 | [9] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[4][6][8]triazol-1-yl-propan-1-one | P. aeruginosa | 3.12 | [9] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[4][6][8]triazol-1-yl-propan-1-one | E. coli, E. cloacae | 6.25 | [9] |
| 1-Nonyl-1H-benzo[d]imidazole | Aspergillus species | 16-256 | [10] |
| 1-Decyl-1H-benzo[d]imidazole | Aspergillus species | 16-256 | [10] |
| Substituted 1,2,3-benzotriazole derivatives | Candida albicans, Aspergillus niger | Good activity (compared to griseofulvin) | [6] |
Experimental Protocols for Antimicrobial Activity
This method is used to determine the MIC of a compound against bacteria in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Benzotriazole derivatives
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the benzotriazole derivatives in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by adding a viability indicator like resazurin.
This method is used to determine the MIC of a compound against fungi on a solid medium.
Materials:
-
Petri dishes
-
Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium
-
Fungal strains
-
Benzotriazole derivatives
Procedure:
-
Compound Incorporation: Incorporate various concentrations of the benzotriazole derivatives into molten agar before pouring it into Petri dishes.
-
Inoculation: Once the agar has solidified, spot-inoculate a standardized suspension of the fungal spores or yeast cells onto the surface of the agar.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a specified period (2-7 days, depending on the fungus).
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus.
Antiviral Activity
Several benzotriazole derivatives have shown promising activity against a range of viruses, particularly RNA viruses.
Quantitative Data for Antiviral Activity
The following table presents the 50% effective concentration (EC50) values for selected benzotriazole derivatives against different viruses.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| 11b, 18e, 41a, 43a, 99b | Coxsackievirus B5 (CVB5) | 6 - 18.5 | [8] |
| 86c | Bovine Viral Diarrhea Virus (BVDV) | 3 | [8] |
| 21e | Respiratory Syncytial Virus (RSV) | 20 | [8] |
| Compound 17 | Coxsackievirus B5 (CVB5) | 6.9 | [11] |
| Compound 18 | Coxsackievirus B5 (CVB5) | 5.5 | [11] |
| Compound 17 | Poliovirus (Sb-1) | 20.5 | [11] |
| Compound 18 | Poliovirus (Sb-1) | 17.5 | [11] |
| Compound 56 | Coxsackievirus B5 (CVB5) | 0.15 | [12] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
24-well or 48-well plates
-
Host cell line (e.g., Vero cells)
-
Virus stock
-
Culture medium
-
Benzotriazole derivatives
-
Overlay medium (containing agarose or methylcellulose)
-
Crystal violet solution
Procedure:
-
Cell Monolayer: Seed host cells in plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: After adsorption, remove the virus inoculum and add an overlay medium containing different concentrations of the benzotriazole derivative.
-
Incubation: Incubate the plates for 2-4 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Anticonvulsant Activity
Benzotriazole derivatives have shown significant potential in the management of epilepsy, with several compounds demonstrating notable anticonvulsant effects in preclinical models.
Quantitative Data for Anticonvulsant Activity
The following table presents the median effective dose (ED50) for a promising benzotriazole derivative in different seizure models.
| Compound/Derivative | Seizure Model | ED50 (mg/kg) | Reference |
| 4g (a triazolone derivative) | Maximal Electroshock (MES) | 23.7 | [13] |
| 4g (a triazolone derivative) | Subcutaneous Pentylenetetrazole (scPTZ) | 18.9 | [13] |
Mechanism of Action: Modulation of GABAergic Neurotransmission
One of the proposed mechanisms for the anticonvulsant activity of benzotriazole derivatives is the positive allosteric modulation of GABA-A receptors. By enhancing the action of the inhibitory neurotransmitter GABA, these compounds can reduce neuronal excitability.
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Rodents (mice or rats)
-
Corneal electrodes
-
An electroshock apparatus
-
Benzotriazole derivatives
Procedure:
-
Compound Administration: Administer the benzotriazole derivative to the animals, typically via intraperitoneal injection.
-
Electrical Stimulation: At the time of peak effect of the compound, apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered a positive anticonvulsant effect. The ED50, the dose that protects 50% of the animals, is then calculated.
Analgesic Activity
Certain benzotriazole derivatives have exhibited analgesic properties, suggesting their potential use in pain management.
Quantitative Data for Analgesic Activity
The following table summarizes the analgesic activity of selected benzotriazole derivatives.
| Compound/Derivative | Test Model | Dose (mg/kg) | % Analgesic Activity / Reaction Time (s) | Reference |
| 2,5-dichlorophenoxyacetyl benzotriazole | Eddy and Leimbach technique | N/A | Enhanced activity | [10] |
| 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Eddy and Leimbach technique | N/A | Superior analgesic action | [10] |
| Papaver libanoticum Extract (PLE) | Hot Plate Test | 50 | EC50 | [7] |
| Triazole Derivative IIj | Hot Plate Test | 25 | 15.47±0.8957 (after 60 min) | [11] |
| Benzimidazole Derivative 4 | Acetic Acid Writhing | 50 | 67% inhibition | [14] |
Experimental Protocol: Hot Plate Test
The hot plate test is a common method for assessing central analgesic activity.
Materials:
-
Rodents (mice or rats)
-
Hot plate apparatus with a controlled temperature surface (e.g., 55 ± 0.5°C)
-
A transparent cylinder to confine the animal on the hot plate
-
Benzotriazole derivatives
Procedure:
-
Baseline Measurement: Place each animal on the hot plate and record the latency time for a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Compound Administration: Administer the benzotriazole derivative to the animals.
-
Post-treatment Measurement: At different time intervals after drug administration, place the animals back on the hot plate and record the reaction latency.
-
Data Analysis: An increase in the reaction latency compared to the baseline indicates an analgesic effect.
Anti-inflammatory Activity
Benzotriazole derivatives have also been investigated for their anti-inflammatory properties.
Quantitative Data for Anti-inflammatory Activity
The following table presents the anti-inflammatory activity of selected benzotriazole derivatives.
| Compound/Derivative | Test Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Triazole derivative 1 | Carrageenan-induced paw edema | 200 | 96.31% (at 4h) | [15] |
| Triazole derivative 2 | Carrageenan-induced paw edema | 200 | 72.08% (at 4h) | [15] |
| Triazole derivative 3 | Carrageenan-induced paw edema | 200 | 99.69% (at 4h) | [15] |
| Triazole derivative 9d | Carrageenan-induced paw edema | 94.35 ng/kg (ID50) | 50% | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Plethysmometer or calipers
-
Benzotriazole derivatives
Procedure:
-
Compound Administration: Administer the benzotriazole derivative to the animals.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of one of the hind paws. The contralateral paw is injected with saline as a control.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated group compared to the control group.
General Synthesis of Benzotriazole Derivatives
The synthesis of benzotriazole and its derivatives can be achieved through various methods. A common and straightforward approach involves the diazotization of o-phenylenediamine.
General Synthetic Workflow
This guide highlights the significant and diverse pharmacological activities of benzotriazole derivatives. The versatility of the benzotriazole scaffold allows for extensive chemical modifications, leading to the development of potent and selective agents for a wide range of therapeutic targets. The data and protocols presented here provide a solid foundation for further research and development in this promising area of medicinal chemistry.
References
- 1. functmaterials.org.ua [functmaterials.org.ua]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel positive allosteric modulators and null modulators at the GABAA receptor α+β- interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 14. article.aascit.org [article.aascit.org]
- 15. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Screening and Molecular Docking of Benzotriazole Acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico screening and molecular docking of benzotriazole acetamide derivatives, a class of compounds with significant therapeutic potential. This document outlines the core methodologies, presents key data, and visualizes complex biological and computational workflows to facilitate further research and development in this area.
Introduction to Benzotriazole Acetamide Derivatives
Benzotriazole and its derivatives are a well-established class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The acetamide moiety, when attached to the benzotriazole scaffold, can further enhance these activities and improve the pharmacokinetic profile of the compounds. In silico techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are crucial for the rational design and rapid screening of these derivatives, allowing for the identification of promising drug candidates with higher efficiency and lower costs.
In Silico Drug Discovery Workflow
The process of identifying and optimizing novel drug candidates from a virtual library of compounds follows a structured workflow. This workflow integrates various computational tools to filter and prioritize molecules with the desired biological activity and drug-like properties.
Caption: A generalized workflow for the in silico discovery of drug candidates.
Molecular Docking: A Step-by-Step Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines the general steps for docking benzotriazole acetamide derivatives to a protein target, using AutoDock Vina as an example.
3.1. Preparation of the Receptor (Protein)
-
Obtain Protein Structure: Download the 3D structure of the target protein from a protein database such as the Protein Data Bank (PDB). For this guide, we will consider DNA Gyrase B from Staphylococcus aureus (PDB ID: 1JIJ) as an example target.[2]
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in PDBQT format. This can be performed using tools like AutoDockTools (ADT) or Chimera.
-
3.2. Preparation of the Ligand (Benzotriazole Acetamide Derivative)
-
Draw the 2D Structure: Draw the 2D structure of the benzotriazole acetamide derivative using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert the 2D structure to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field like MMFF94.
-
Save in PDBQT Format: Save the optimized ligand structure in PDBQT format, which includes Gasteiger charges and information about rotatable bonds.
3.3. Docking Simulation using AutoDock Vina
-
Define the Grid Box: Define a grid box that encompasses the active site of the protein. The dimensions and center of the grid box can be determined based on the location of the co-crystallized ligand or by using active site prediction servers.
-
Create a Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
Analyze the Results: The output file will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Visualization of the docked complex using software like PyMOL or Discovery Studio is crucial for analyzing the interactions between the ligand and the protein's active site residues.
ADMET Prediction: Assessing Drug-likeness
ADMET prediction is essential to filter out compounds with poor pharmacokinetic properties at an early stage of drug discovery. Web-based tools like SwissADME provide a user-friendly interface for this purpose.[3][4][5][6]
4.1. Protocol for ADMET Prediction using SwissADME
-
Input Molecule: Input the structure of the benzotriazole acetamide derivative into the SwissADME web server. This can be done by drawing the structure, pasting a SMILES string, or uploading a file.
-
Run Prediction: Initiate the calculation.
-
Analyze Results: The output provides a comprehensive analysis of various physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Key parameters to consider include:
-
Lipinski's Rule of Five: Evaluates drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.
-
Gastrointestinal (GI) Absorption: Predicts the absorption of the compound from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Predicts the ability of the compound to cross the blood-brain barrier.
-
CYP450 Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes.
-
Solubility: Predicts the aqueous solubility of the compound.
-
Data Presentation: Quantitative Analysis
The following tables summarize the molecular docking and ADMET prediction data for a series of hypothetical benzotriazole acetamide derivatives against DNA Gyrase B.
Table 1: Molecular Docking Results
| Compound ID | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) |
| BZA-01 | -8.5 | ASP73, GLY77 |
| BZA-02 | -9.2 | ASP73, THR165 |
| BZA-03 | -7.8 | GLY77, ALA74 |
| BZA-04 | -9.5 | ASP73, ILE78, THR165 |
| BZA-05 | -8.9 | ASP73, GLY77 |
Table 2: Predicted ADMET Properties
| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | GI Absorption | BBB Permeant |
| BZA-01 | 282.28 | 2.5 | 1 | 4 | High | Yes |
| BZA-02 | 316.73 | 2.8 | 1 | 4 | High | Yes |
| BZA-03 | 296.31 | 2.6 | 1 | 4 | High | Yes |
| BZA-04 | 330.76 | 3.1 | 1 | 4 | High | No |
| BZA-05 | 300.34 | 2.7 | 1 | 4 | High | Yes |
Signaling Pathway: DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[7][8] It introduces negative supercoils into the DNA, relieving the torsional stress that arises during these processes. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death, making it an attractive target for antibacterial drugs.
Caption: The mechanism of action of DNA gyrase and its inhibition.
Conclusion
This technical guide has provided a detailed framework for the in silico screening and molecular docking of benzotriazole acetamide derivatives. By following the outlined experimental protocols for molecular docking and ADMET prediction, researchers can efficiently identify promising lead compounds. The provided data tables and pathway visualizations serve as a valuable resource for understanding the key parameters and mechanisms involved in the development of novel therapeutics based on the benzotriazole acetamide scaffold. Further in vitro and in vivo studies are essential to validate the computational findings and advance the development of these compounds into clinically effective drugs.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. currentopinion.be [currentopinion.be]
- 3. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 8. DNA gyrase - Wikipedia [en.wikipedia.org]
Structure-Activity Relationship (SAR) of 2-Benzotriazol-1-YL-acetamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Benzotriazol-1-YL-acetamide analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes the underlying biological pathways to facilitate further research and drug development in this area.
Core Chemical Structure
The fundamental scaffold of the analogs discussed in this guide is 2-(1H-benzotriazol-1-yl)-N-substituted acetamide. The biological activity is modulated by variations in the substituent (R) attached to the acetamide nitrogen and modifications on the benzotriazole ring.
Caption: General structure of this compound analogs.
Structure-Activity Relationship Data
The biological activity of these analogs is highly dependent on the nature of the substituents. Below are summaries of quantitative SAR data for various activities.
Anti-inflammatory Activity
A key study by Jain et al. investigated a series of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results highlight the importance of the substituent on the acetamide nitrogen.[1]
| Compound ID | Substituent (R) | Dose (mg/kg) | % Inhibition of Paw Edema |
| BA1 | Phenyl | 25 | 49.33 |
| BA2 | 2-Methylphenyl | 25 | 54.12 |
| BA3 | 3-Methylphenyl | 25 | 47.22 |
| BA4 | 4-Methylphenyl | 25 | 51.23 |
| BA5 | 2-Chlorophenyl | 25 | 59.34 |
| BA6 | 3-Chlorophenyl | 25 | 55.76 |
| BA7 | 4-Chlorophenyl | 25 | 61.55 |
| BA8 | 2-Nitrophenyl | 25 | 45.67 |
| BA9 | 4-Nitrophenyl | 25 | 53.89 |
| BA10 | 2-Carboxyphenyl | 25 | 64.88 |
| Indomethacin | (Standard) | 10 | 70.15 |
SAR Insights:
-
Aromatic Substituents: All tested analogs with aromatic substituents on the acetamide nitrogen exhibited moderate to good anti-inflammatory activity.
-
Electronic Effects: Electron-withdrawing groups, particularly at the para-position of the phenyl ring (e.g., 4-Chloro in BA7), tend to enhance activity. The presence of a carboxylic acid group at the ortho-position (BA10) resulted in the highest activity among the tested analogs.[1]
-
Positional Isomers: The position of the substituent on the phenyl ring influences activity, with para-substituted compounds generally showing slightly better or comparable activity to ortho- and meta-isomers.
Antimicrobial Activity
While a systematic SAR study focusing exclusively on this compound analogs is not extensively documented, broader studies on benzotriazole derivatives provide valuable insights into their antimicrobial potential. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity. For instance, incorporating a benzotriazole moiety into 4-oxo-thiazolidines has resulted in compounds with strong antibacterial activity against various bacterial strains.[2]
| Compound Class | General Observation | MIC Range (µg/mL) | Reference |
| Triazolo[4,5-f]-quinolinone carboxylic acids | Potent activity against E. coli. | 12.5 - 25 | [2] |
| 5-Arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Strong activity against Bacillus subtilis, Salmonella typhimurium, E. coli, and Bacillus anthracis. | Not specified | [2] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[3][4][5]triazol-1-yl-propan-1-one | Favorable activity against a range of Gram-positive and Gram-negative bacteria. | 1.56 - 6.25 | [6] |
SAR Insights:
-
The benzotriazole nucleus is a crucial pharmacophore for antimicrobial activity.[3][4]
-
Modifications on the benzotriazole ring, such as the addition of a -COOMe group at the fifth position, can significantly enhance antibacterial properties, leading to MIC values as low as 0.125-0.25 μg/ml.[2]
-
The nature of the heterocyclic system attached to the benzotriazole core plays a significant role in determining the spectrum and potency of antimicrobial action.
Kinase Inhibitory Activity
Benzotriazole derivatives have been identified as potent inhibitors of several protein kinases, which are critical targets in cancer therapy. Notably, tetrabrominated benzotriazole analogs have shown high selectivity for protein kinase CK2.[7][8][9] More complex derivatives have also been investigated as inhibitors of Focal Adhesion Kinase (FAK) and NIMA-related kinase 2 (NEK2).
| Compound Class | Target Kinase | Key Findings | IC50 Values | Reference |
| Tetrabromobenzotriazole (TBBt) derivatives | Protein Kinase CK2 | N-hydroxypropyl substituents enhance inhibitory activity. | 0.32 - 0.54 µM | [8] |
| 1,3,4-Oxadiazole derivatives with benzotriazole moiety | Focal Adhesion Kinase (FAK) | Compound 4 showed the most potent FAK inhibitory activity. | 1.2 ± 0.3 µM | [10] |
| bis(3-(2H-benzo[d][3][4][11]triazol-2-yl)...)phenyl)methane (TAJ1) | NEK2 | Potent interactions with NEK2 observed in docking studies. | Not specified (Binding Energy -10.5 kcal/mol) | [12] |
SAR Insights:
-
Polyhalogenation of the benzotriazole ring is a key strategy for potent CK2 inhibition.[13]
-
The linker and the distal heterocyclic moiety in more complex analogs are critical for potent and selective inhibition of kinases like FAK.[10]
Experimental Protocols
General Synthesis of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide Derivatives
This protocol is adapted from the work of Jain et al. (2013).[1][7]
Step 1: Synthesis of 2-Chloro-N-(Alkyl or Aryl)acetamide
-
In a suitable reaction vessel, dissolve the desired primary or secondary amine (0.01 mol) in a suitable solvent (e.g., acetone, dichloromethane).
-
Add an equimolar amount of a base (e.g., triethylamine, potassium carbonate) to the solution.
-
Cool the mixture in an ice bath and add chloroacetyl chloride (0.01 mol) dropwise with constant stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-Chloro-N-(Alkyl or Aryl)acetamide.
Step 2: Synthesis of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide
-
Dissolve 1H-Benzotriazole (0.02 mol) in dimethylformamide (DMF).
-
To this solution, add the synthesized 2-Chloro-N-(Alkyl or Aryl)acetamide (0.02 mol) dissolved in DMF.
-
Add anhydrous potassium carbonate (3 g) to the reaction mixture.
-
Heat the mixture on a heating mantle and monitor the reaction completion using TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent to yield the final product.[1][6]
Caption: Synthetic workflow for this compound analogs.
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.[1]
-
Animals: Wistar albino rats of either sex (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Grouping: The animals are divided into a control group, a standard group (receiving a known anti-inflammatory drug like Indomethacin), and test groups (receiving the synthesized analogs).
-
Dosing: The test compounds and the standard drug are administered orally or intraperitoneally, typically suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC). The control group receives only the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound analogs can be attributed to their interaction with various cellular signaling pathways.
Anti-inflammatory Action via COX-2 Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. The acetamide scaffold is present in several known COX-2 inhibitors.[14] It is hypothesized that some this compound analogs may exert their anti-inflammatory effects by selectively inhibiting COX-2, which is responsible for the production of pro-inflammatory prostaglandins at the site of inflammation. This leads to a reduction in edema, pain, and other inflammatory symptoms.[15][16]
Caption: Putative mechanism of anti-inflammatory action via COX-2 inhibition.
Anticancer Activity via Kinase Inhibition
Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, survival, and migration.[3][4] Benzotriazole derivatives have been shown to inhibit FAK.[10] Inhibition of FAK disrupts downstream signaling through pathways like PI3K/Akt and MAPK, leading to reduced tumor growth and metastasis.[5][11]
References
- 1. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 2. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide | Scientific Journal for Faculty of Science-Sirte University [journal.su.edu.ly]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. galaxypub.co [galaxypub.co]
- 16. archivepp.com [archivepp.com]
Potential Therapeutic Applications of 2-Benzotriazol-1-YL-acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-Benzotriazol-1-YL-acetamide core structure has emerged as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current research on the therapeutic potential of this compound, focusing on its significant antibacterial and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways and proposed mechanisms of action to facilitate further research and development in this promising area.
Introduction
Benzotriazole, a fused heterocyclic compound, and its derivatives have garnered considerable attention in the field of drug discovery due to their diverse biological activities. The incorporation of an acetamide moiety at the 1-position of the benzotriazole ring system gives rise to this compound, a core structure that has been elaborated into numerous derivatives with enhanced therapeutic potential. These derivatives have been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide focuses on the compelling evidence supporting the antibacterial and anti-inflammatory applications of compounds based on the this compound scaffold.
Synthesis of the Core Compound
The general synthesis of 2-(1H-benzo[d][1][3][4]triazol-1-yl)-N-(substituted phenyl)acetamide derivatives involves a nucleophilic substitution reaction. The process typically starts with the synthesis of 1H-Benzotriazole from o-phenylenediamine. The subsequent reaction with a substituted 2-chloro-N-phenylacetamide yields the final product.
Therapeutic Applications
Antibacterial Activity
Derivatives of this compound have demonstrated significant potential as antibacterial agents against a range of Gram-positive and Gram-negative bacteria.
The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[3][4][5]triazol-1-yl-propan-1-one | Bacillus subtilis | 1.56 | [6] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[3][4][5]triazol-1-yl-propan-1-one | Staphylococcus aureus | 1.56 | [6] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[3][4][5]triazol-1-yl-propan-1-one | Streptococcus faecalis | 1.56 | [6] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[3][4][5]triazol-1-yl-propan-1-one | Pseudomonas aeruginosa | 3.12 | [6] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[3][4][5]triazol-1-yl-propan-1-one | Escherichia coli | 6.25 | [6] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[3][4][5]triazol-1-yl-propan-1-one | Enterobacter cloacae | 6.25 | [6] |
| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus | 8 µM | [1] |
| Benzotriazole-based β-amino alcohol (4e) | Bacillus subtilis | 16 µM | [1] |
| Benzotriazole-based β-amino alcohol (5g) | Bacillus subtilis | 8 µM | [1] |
The microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This is then diluted to achieve the final desired inoculum concentration.[7]
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a viability indicator like MTT.[7][8]
Anti-inflammatory Activity
Certain derivatives of this compound have shown promising anti-inflammatory effects in preclinical models.
The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rodents, with the results expressed as the percentage of edema inhibition.
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Paw Edema | Reference |
| N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide | 25 | 3 | 64.88 | [9] |
| Ibuprofen derivative with 1,2,3-triazole | 10 | Not Specified | Strong effect, comparable to ibuprofen | [10] |
| Pyrazole derivative 9 | ED50 = 0.170 mmol/kg | Not Specified | Equivalent to diclofenac and celecoxib | [11] |
This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.[12][13]
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for a week before the experiment.[10]
-
Compound Administration: The test compound is administered to the animals, typically intraperitoneally or orally, at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[10][14]
-
Induction of Inflammation: After a set period (e.g., 1 hour) following compound administration, a sub-plantar injection of a phlogistic agent, such as a 1% carrageenan solution, is given into the right hind paw of the rats.[12][13]
-
Measurement of Paw Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[4][15]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Proposed Mechanisms of Action
The precise molecular mechanisms underlying the therapeutic effects of this compound and its derivatives are still under investigation. However, based on studies of the broader benzotriazole class of compounds, several potential mechanisms have been proposed.
Antibacterial Mechanism
The antibacterial action of benzotriazole derivatives is thought to be multifactorial.[3]
Anti-inflammatory Mechanism
The anti-inflammatory effects of some benzotriazole derivatives are suggested to be mediated through the inhibition of key enzymes in the inflammatory cascade, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs).[11][16]
Conclusion and Future Directions
The this compound core represents a privileged scaffold for the development of new therapeutic agents. The existing body of research strongly supports its potential in combating bacterial infections and inflammatory conditions. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its biological activities. Further optimization of the core structure through medicinal chemistry approaches could lead to the development of potent and selective drug candidates with improved pharmacokinetic and safety profiles. In vivo efficacy studies in relevant disease models and eventual progression to clinical trials will be crucial steps in translating the therapeutic promise of this compound class into tangible clinical benefits.
References
- 1. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jrasb.com [jrasb.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Benzotriazole Derivatives in Modern Medicinal Chemistry: A Technical Review
For Immediate Release – In the ever-evolving landscape of drug discovery, the benzotriazole scaffold has solidified its position as a "privileged structure" due to its remarkable versatility and broad spectrum of pharmacological activities. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the pivotal role of benzotriazole derivatives in medicinal chemistry, with a focus on their applications in oncology, infectious diseases, and anti-inflammatory therapies. This paper synthesizes current research, presenting key quantitative data, experimental methodologies, and mechanistic insights.
Introduction to the Benzotriazole Scaffold
Benzotriazole, a fused heterocyclic compound consisting of a benzene ring and a triazole ring, serves as a highly adaptable scaffold for drug design.[1] Its unique structure, featuring three nitrogen atoms, allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This adaptability has led to the development of a multitude of derivatives with activities spanning anticancer, antimicrobial, antiviral, analgesic, and anti-inflammatory effects.[1]
Anticancer Applications: Targeting Proliferation and Survival
Benzotriazole derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key enzymes and proteins crucial for tumor growth and progression, such as protein kinases and tubulin.[1]
Mechanism of Action: Kinase Inhibition
Many benzotriazole derivatives function as ATP-competitive inhibitors of protein kinases, which are critical components of cell signaling pathways that regulate cell proliferation, differentiation, and survival.[2] One of the most notable targets is Casein Kinase 2 (CK2), a serine/threonine kinase that is overexpressed in many cancers and contributes to anti-apoptotic signaling.[2][3] Derivatives like 4,5,6,7-tetrabromobenzotriazole (TBBt) are well-known CK2 inhibitors.[2][4]
Below is a conceptual diagram illustrating the ATP-competitive inhibition of a protein kinase by a benzotriazole derivative.
Caption: ATP-competitive inhibition of a protein kinase by a benzotriazole derivative.
Mechanism of Action: Tubulin Polymerization Inhibition
Another significant anticancer mechanism for benzotriazole derivatives is the inhibition of tubulin polymerization.[1][5][6] These compounds often bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules.[5][6] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5][6]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative benzotriazole derivatives against various human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | Activity (IC₅₀) | Reference |
| ARV-2 | MCF-7 (Breast) | 3.16 µM | [5] |
| ARV-2 | HeLa (Cervical) | 5.31 µM | [5] |
| ARV-2 | HT-29 (Colon) | 10.6 µM | [5] |
| Compound 2.1 | VX2 (Carcinoma) | 3.80 µM | [7][8] |
| Compound 2.2 | MGC (Stomach) | 3.72 µM | [7][8] |
| Compound 2.5 | A549 (Lung) | 5.47 µM | [7][8] |
| Compound 2.5 | MKN45 (Stomach) | 3.04 µM | [7][8] |
| Pyrimidine-BTA (12O) | SiHa (Cervical) | 0.009 µM | [9] |
| TBBt Derivative (R-7b) | MCF-7 (Breast) | 0.80 µM (Kinase) | [10] |
Antimicrobial and Antiviral Applications
In an era of growing antimicrobial resistance, benzotriazole derivatives offer a promising avenue for the development of new therapeutic agents.[1] They have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1]
Mechanism of Action: Antimicrobial Effects
The antimicrobial action of some benzotriazole derivatives is attributed to their ability to disrupt the bacterial cell membrane, leading to cell lysis and death.[1] Modifications, such as the addition of halogen or alkyl groups, can enhance this activity.[1] For certain derivatives, the mechanism involves the inhibition of essential enzymes, such as tyrosyl-tRNA synthetase.
Quantitative Data: In Vitro Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for several benzotriazole derivatives against pathogenic bacterial strains.
| Compound ID/Series | Bacterial Strain | Activity (MIC) | Reference |
| Triazolo[4,5-f]-quinolinones | Escherichia coli | 12.5 - 25 µg/mL | [1][11] |
| Trifluoromethyl-substituted | MRSA | 12.5 - 25 µg/mL | [1][11] |
| Isopropyl-piperidine BTA (16l) | Bacillus subtilis | 6.25 µg/mL | [11] |
| 5-COOMe substituted BTA | Various Bacteria | 0.125 - 0.25 µg/mL | [12] |
| Compound 19 | Bacillus subtilis | 1.56 µg/mL | [13] |
| Compound 19 | Staphylococcus aureus | 1.56 µg/mL | [13] |
| Compound 4e | Staphylococcus aureus | 8 µM | [14] |
Antiviral Activity
Benzotriazole derivatives have also shown significant potential as antiviral agents, particularly against enteroviruses like Coxsackievirus B5 (CVB5).[15][16][17][18] The mechanism for some of these compounds involves interfering with the early stages of viral infection, such as viral attachment to host cells.[17]
Quantitative Data: In Vitro Antiviral Activity
The following table lists the half-maximal effective concentration (EC₅₀) of benzotriazole derivatives against CVB5.
| Compound ID/Series | Virus | Activity (EC₅₀) | Reference |
| Compound 56 | Coxsackievirus B5 | 0.15 µM | [18] |
| Compound 18e | Coxsackievirus B5 | 12.4 µM | [17] |
| Compound 43a | Coxsackievirus B5 | 9 µM | [17] |
| Compound 17 | Coxsackievirus B5 | 6.9 µM | [15][16][19] |
| Compound 18 | Coxsackievirus B5 | 5.5 µM | [15][16][19] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery. This section outlines common methodologies for the synthesis and biological evaluation of benzotriazole derivatives.
General Synthesis of N-Substituted Benzotriazoles
A common method for synthesizing N1-substituted benzotriazoles involves the reaction of benzotriazole with an appropriate alkyl or aryl halide in the presence of a base.
Caption: A generalized workflow for the synthesis of N-substituted benzotriazoles.
Detailed Protocol Example: Synthesis of N1-(chloromethyl)benzotriazole
-
Dissolution: Dissolve benzotriazole (0.02 mol) and dichloromethane (0.1 mol) in dimethylformamide (DMF, 20 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 0.02 mol) to the solution.
-
Reflux: Heat the reaction mixture under reflux for 6 hours.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water to precipitate the solid product.
-
Purification: Collect the solid residue by filtration and dry it to yield N1-(chloromethyl)benzotriazole.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.[20]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a specific density (e.g., 5x10⁵ cells/mL) and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzotriazole derivatives and incubate for a set period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
Benzotriazole derivatives continue to demonstrate immense potential in medicinal chemistry, serving as a foundational scaffold for the development of novel therapeutics. The extensive research into their anticancer, antimicrobial, and antiviral properties underscores their significance. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, while also thoroughly investigating in vivo efficacy and safety profiles. The development of derivatives that can overcome drug resistance mechanisms, particularly in oncology and infectious diseases, remains a critical and promising area of exploration.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jrasb.com [jrasb.com]
- 13. ias.ac.in [ias.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 16. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 17. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of 2-(1H-benzo[d]triazol-1-yl)-N-(substituted phenyl) acetamide Derivatives
Application Note and Protocol: Synthesis of 2-(1H-benzo[d][1][2][3]triazol-1-yl)-N-(substituted phenyl) acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of a series of 2-(1H-benzo[d][1][2]triazol-1-yl)-N-(substituted phenyl) acetamide derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[3] The protocol outlines a robust two-step synthetic route, starting with the preparation of N-(substituted phenyl)-2-chloroacetamide intermediates, followed by their reaction with 1H-benzo[d][1][2]triazole. This application note includes detailed experimental procedures, characterization data, and a summary of results for various substituted analogues.
Introduction
Benzotriazole and its derivatives are a prominent class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse biological activities.[4] The fusion of a benzene ring with a 1,2,3-triazole ring creates a stable bicyclic system that can be readily functionalized. The incorporation of an N-substituted acetamide side chain at the N1 position of the benzotriazole ring has been shown to yield compounds with significant therapeutic potential. This protocol details a reliable and reproducible method for synthesizing these target compounds, which serve as valuable scaffolds for further drug discovery and development efforts.
Overall Reaction Scheme
The synthesis is typically performed in two main steps as illustrated below:
Step 1: Synthesis of 2-chloro-N-(substituted phenyl)acetamide Intermediate (I)
Step 2: Synthesis of 2-(1H-benzo[d][1][2]triazol-1-yl)-N-(substituted phenyl)acetamide (II)
Materials and Equipment
Reagents and Solvents:
-
Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methylaniline, 3-nitroaniline, etc.)
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Absolute ethanol
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Heating mantle or water bath
-
Dropping funnel
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Experimental Protocols
Protocol A: Synthesis of 2-chloro-N-(substituted phenyl)acetamide Intermediates
This procedure describes the acylation of a substituted aniline with chloroacetyl chloride.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the desired substituted aniline (0.01 mol) and anhydrous potassium carbonate (0.01 mol) in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of Reagent: Cool the mixture in an ice bath with continuous stirring. Slowly add chloroacetyl chloride (0.01 mol) dropwise to the solution using a dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Add 200 mL of ice-cold water to the residue. Stir for 15 minutes to precipitate the solid product. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallization: Recrystallize the crude product from absolute ethanol to obtain the pure 2-chloro-N-(substituted phenyl)acetamide intermediate.
Protocol B: Synthesis of 2-(1H-benzo[d][1][2][3]triazol-1-yl)-N-(substituted phenyl)acetamide
This procedure details the N-alkylation of benzotriazole with the previously synthesized chloroacetamide intermediates.
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1H-benzo[d][1][2]triazole (0.01 mol), the appropriate 2-chloro-N-(substituted phenyl)acetamide intermediate from Protocol A (0.01 mol), and anhydrous potassium carbonate (0.015 mol).
-
Addition of Solvent: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture on a water bath to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is generally complete after 18-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Precipitation: Continue stirring for 15-20 minutes until a solid product precipitates.
-
Purification: Collect the solid by vacuum filtration, wash it with cold water, and dry it. Recrystallize the crude product from absolute ethanol to yield the pure target compound.
Data Presentation: Synthesis of Selected Derivatives
The following table summarizes the results for the synthesis of several derivatives using the described protocol.
| Substituent (R) | Product Name | Molecular Formula | Yield (%) | M.p. (°C) | Reference |
| 3-NO₂ | 2-(1H-benzo[d][1][2]triazol-1-yl)-N-(3-nitrophenyl)acetamide | C₁₄H₁₁N₅O₃ | 64% | 286-288 | |
| 4-NO₂ | 2-(1H-benzo[d][1][2]triazol-1-yl)-N-(4-nitrophenyl)acetamide | C₁₄H₁₁N₅O₃ | 78% | 269-271 | |
| 3-OH | 2-(1H-benzo[d][1][2]triazol-1-yl)-N-(3-hydroxyphenyl)acetamide | C₁₄H₁₂N₄O₂ | 74% | 209-211 | |
| 4-CH₃ (p-tolyl) | 2-(1H-benzo[d][1][2]triazol-1-yl)-N-(p-tolyl)acetamide | C₁₅H₁₄N₄O | 75% | 220-222 | |
| 4-Cl | 2-(1H-benzo[d][1][2]triazol-1-yl)-2-chloro-N-(4-chlorophenyl)acetamide* | C₁₄H₁₀Cl₂N₄O | 65% | 136-139 | [1] |
*Note: The 4-Cl derivative shown is a 2-chloro-substituted analogue, synthesized from a 2,2-dichloro-N-(4-chlorophenyl)acetamide precursor as described in the cited literature.[1]
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point (M.p.): To check for purity; pure compounds have a sharp melting range.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key peaks include: ~3300 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O amide stretch), and ~1590 cm⁻¹ (C=N stretch).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. Expected ¹H NMR signals include a singlet for the CH₂ protons around 5.7-5.8 ppm, aromatic protons in the 6.5-8.6 ppm range, and an amide N-H proton singlet around 10.5-11.1 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Visualization of Experimental Workflow
The following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow.
Caption: Workflow for the two-step synthesis and characterization.
Application Notes and Protocols for the Determination of 2-Benzotriazol-1-YL-acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzotriazol-1-YL-acetamide and its derivatives are a class of compounds with significant interest in pharmaceutical and chemical research due to their wide range of biological activities. Accurate and reliable analytical methods are crucial for the quantification of these compounds in various matrices during research, development, and quality control processes. This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not widely published, the protocols described herein are based on established analytical methodologies for structurally similar benzotriazole derivatives and are intended to serve as a robust starting point for method development and validation.[1][2][3][4][5][6][7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
Experimental Protocol
1.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (containing 0.1% formic acid or phosphoric acid). A starting point could be a 50:50 (v/v) mixture.[2][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of benzotriazole derivatives, a wavelength between 254 nm and 280 nm is likely to be suitable. The optimal wavelength should be determined by scanning a standard solution of the analyte.
-
Injection Volume: 10 µL.
1.1.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
1.1.3. Method Validation Parameters (Expected)
The following table summarizes the typical validation parameters that should be assessed according to regulatory guidelines.[8][9][10]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision | Repeatability (RSD) ≤ 2.0% |
| Intermediate Precision (RSD) ≤ 2.0% | |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank/placebo at the retention time of the analyte |
Experimental Workflow
Figure 1. HPLC-UV Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, making it ideal for the determination of low concentrations of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples.[3][4][7][11][12]
Experimental Protocol
2.1.1. Instrumentation and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 or Phenyl-Hexyl column with a smaller particle size (e.g., 2.6 µm) is suitable for faster analysis.[4][12]
-
Mobile Phase: A gradient elution with:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Flow Rate: 0.3 - 0.5 mL/min.[4]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2.1.2. Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺ of this compound. The product ions will need to be determined by infusing a standard solution of the compound into the mass spectrometer.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the maximum signal intensity for the analyte.
2.1.3. Sample Preparation
The choice of sample preparation technique depends on the matrix.
-
Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to precipitate proteins. The supernatant can then be diluted and injected.
-
Solid-Phase Extraction (SPE) (for urine/water): Use a suitable SPE cartridge (e.g., Oasis HLB) to extract and concentrate the analyte from the sample.[3]
-
Liquid-Liquid Extraction (LLE): Use a suitable organic solvent to extract the analyte from the aqueous sample.
2.1.4. Method Validation Parameters (Expected)
The following table outlines typical validation parameters for a bioanalytical LC-MS/MS method.[4][7][8]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Within-run and between-run RSD ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Selectivity | No significant interference at the retention time of the analyte and internal standard in at least six different sources of blank matrix. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte. |
| Recovery | The extraction efficiency of the analyte from the matrix. |
Experimental Workflow
Figure 2. LC-MS/MS Experimental Workflow
Structural Confirmation (Supporting Data)
For initial identification and structural confirmation of this compound and its derivatives, the following spectroscopic techniques are recommended, as reported in the literature for similar compounds.[1][13]
Spectroscopic Data Summary
| Technique | Key Observables for Structural Confirmation |
| Infrared (IR) Spectroscopy | Presence of characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and aromatic C-H stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra will show characteristic chemical shifts for the protons and carbons of the benzotriazole ring, the acetamide moiety, and any substituents. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns.[13] |
Logical Relationship for Structural Elucidation
Figure 3. Structural Elucidation Pathway
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the quantitative determination of this compound. The HPLC-UV method is suitable for routine analysis in less complex matrices, while the LC-MS/MS method offers high sensitivity and selectivity for challenging sample types. It is imperative that these methods are fully validated in the user's laboratory for the specific matrix of interest to ensure the generation of reliable and accurate data.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of 4-Methyl-1,2,3-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. scispace.com [scispace.com]
- 11. lcms.cz [lcms.cz]
- 12. waterboards.ca.gov [waterboards.ca.gov]
- 13. journal.su.edu.ly [journal.su.edu.ly]
Analysis of Benzotriazole Compounds Using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of various benzotriazole compounds using High-Performance Liquid Chromatography (HPLC). Benzotriazoles are a class of compounds widely used as corrosion inhibitors, UV stabilizers in plastics and personal care products, and in various industrial applications.[1][2][3] Their presence in environmental and biological samples has necessitated the development of sensitive and reliable analytical methods for their detection and quantification.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. This note details several HPLC methods optimized for the analysis of benzotriazoles, including simple benzotriazoles and more complex phenolic benzotriazoles. The methods described utilize various stationary phases, mobile phase compositions, and detection techniques to suit different analytical needs, from environmental monitoring to toxicological studies.
General Experimental Workflow
The typical workflow for the analysis of benzotriazole compounds by HPLC involves sample preparation, chromatographic separation, and detection. The specific steps may vary depending on the sample matrix and the target analytes.
Caption: General workflow for HPLC analysis of benzotriazoles.
Methodologies and Protocols
This section details three distinct HPLC methods for the analysis of different classes of benzotriazole compounds.
Method 1: Analysis of Simple Benzotriazoles in Aqueous Samples
This method is suitable for the determination of common benzotriazoles such as 1H-benzotriazole, 5-methyl-1H-benzotriazole, and 5-chloro-1H-benzotriazole in environmental water samples.[4]
Experimental Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an HLB SPE cartridge with appropriate solvents.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the benzotriazoles with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Quantification:
-
Prepare a series of calibration standards of the target benzotriazoles in the mobile phase.
-
Inject the standards and the prepared sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the benzotriazoles in the sample from the calibration curve.
-
Method 2: Analysis of Phenolic Benzotriazoles in Biological Matrices
This method is designed for the quantification of phenolic benzotriazoles, which are often used as UV stabilizers, in plasma samples. This typically requires a more sensitive detector like a mass spectrometer.[2]
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a plasma sample, add an internal standard.
-
Perform enzymatic de-conjugation if total (free and conjugated) analyte concentrations are required.[6]
-
Extract the analytes using an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
HPLC-MS/MS Conditions:
-
Column: Phenomenex Kinetex, Phenyl-Hexyl (50 mm x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase: A gradient elution using two solvents, typically water with a small amount of acid (e.g., formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
Detection: Tandem Mass Spectrometer (MS/MS) in a positive or negative ionization mode, depending on the analytes.
-
-
Quantification:
-
Prepare calibration standards in a matrix similar to the samples.
-
Inject the standards and prepared samples.
-
Use the internal standard method for quantification to correct for matrix effects and variations in extraction recovery.
-
Method 3: Analysis of Benzotriazole Corrosion Inhibitors
This method is optimized for the separation of benzotriazole and its methylated derivatives (tolyltriazoles) commonly used as corrosion inhibitors.[1][7]
Experimental Protocol:
-
Sample Preparation:
-
HPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase:
-
Injection Volume: 60 µL.[7]
-
Detection: UV or Mass Spectrometry.
-
-
Quantification:
-
External standard calibration is commonly used for quantification.[1]
-
Quantitative Data Summary
The following tables summarize the quantitative data from various published HPLC methods for benzotriazole analysis.
Table 1: HPLC Methods for Simple Benzotriazoles
| Compound | Column | Mobile Phase | Detection | LOD | LOQ | Linearity Range | Reference |
| 1H-Benzotriazole (BT) | ZORBAX SB-C18 | Methanol:Water (55:45) | UV | 1.9-3.2 µg/L | - | 0.064-80 mg/L | [4] |
| 5-Methyl-1H-benzotriazole (5-M-BT) | ZORBAX SB-C18 | Methanol:Water (55:45) | UV | 1.9-3.2 µg/L | - | 0.064-80 mg/L | [4] |
| 5,6-Dimethyl-1H-benzotriazole (5,6-DM-BT) | ZORBAX SB-C18 | Methanol:Water (55:45) | UV | 1.9-3.2 µg/L | - | 0.064-80 mg/L | [4] |
| 5-Chloro-1H-benzotriazole (5-Cl-BT) | ZORBAX SB-C18 | Methanol:Water (55:45) | UV | 1.9-3.2 µg/L | - | 0.064-80 mg/L | [4] |
| 4-Methyl-1,2,3-benzotriazole | Newcrom R1 | MeCN, Water, Phosphoric Acid | UV/MS | - | - | - | [8] |
| 5-butylbenzotriazole | Octadecyl bonded silica | Water, Acetonitrile (Gradient) | UV (215-230 nm) | - | - | - | [9] |
Table 2: HPLC-MS/MS Methods for Phenolic Benzotriazoles in Plasma
| Compound Class | Column | Detection | LOD | LOQ | Linearity Range | Reference |
| 9 Phenolic Benzotriazoles (Free) | Phenomenex Kinetex, Phenyl-Hexyl | MS/MS | ≤ 1.2 ng/mL | ≤ 5.0 ng/mL | 1–500 ng/mL | [2] |
| 9 Phenolic Benzotriazoles (Total) | Phenomenex Kinetex, Phenyl-Hexyl | MS/MS | ≤ 2.0 ng/mL | ≤ 10.0 ng/mL | 1–1000 ng/mL | [2] |
Table 3: HPLC-MS/MS Methods for Benzotriazoles in Environmental Waters
| Compound | Detection | LOD | LOQ (Groundwater) | LOQ (Wastewater) | Reference |
| Benzotriazole (BTri) | LC-ESI-MS/MS | 2 pg (instrumental) | 10 ng/L | 25 ng/L | [1][10] |
| Tolyltriazole (TTri) | LC-ESI-MS/MS | 2 pg (instrumental) | 10 ng/L | 25 ng/L | [1][10] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in developing an HPLC method for benzotriazole analysis.
Caption: Key considerations for HPLC method development.
Conclusion
The HPLC methods outlined in this application note provide robust and reliable approaches for the analysis of a wide range of benzotriazole compounds in various matrices. The choice of the specific method will depend on the target analytes, the sample matrix, and the required sensitivity. For environmental water analysis, HPLC with UV detection after SPE is often sufficient. For complex biological samples or when very low detection limits are required, HPLC coupled with tandem mass spectrometry is the preferred technique. The provided protocols and data tables serve as a valuable resource for researchers and scientists in the fields of environmental science, toxicology, and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of 4-Methyl-1,2,3-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 10. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Benzotriazoles by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazoles are a class of synthetic compounds widely used as corrosion inhibitors in antifreeze, as UV stabilizers in plastics and personal care products, and in aircraft de-icing fluids.[1][2][3] Their widespread use and persistence have led to their classification as emerging environmental contaminants, necessitating sensitive and reliable analytical methods for their detection and quantification in various matrices.[1][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for analyzing benzotriazoles due to its high selectivity, sensitivity, and applicability to a wide range of sample types, including environmental waters and biological fluids.[3][4][5][6] This application note provides detailed protocols for the analysis of benzotriazoles using LC-MS/MS.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate and precise quantification of benzotriazoles and varies depending on the sample matrix.
For Aqueous Samples (Drinking Water, Wastewater):
Solid-phase extraction (SPE) is a commonly employed technique for the pre-concentration and purification of benzotriazoles from aqueous matrices.[6][7]
-
Materials:
-
Procedure:
-
Acidify the water sample (typically 100-500 mL) to pH 2 with hydrochloric acid.[8]
-
Add a known concentration of the internal standard to the sample.[9]
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with ultrapure water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the benzotriazoles with methanol or a mixture of methanol and acetone (e.g., 7:3 v/v).[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45°C).[8]
-
Reconstitute the residue in a suitable solvent, typically a mixture of the initial mobile phase, for LC-MS/MS analysis.
-
For Biological Samples (Plasma, Urine):
For biological matrices like plasma and urine, protein precipitation or liquid-liquid extraction (LLE) are common sample preparation techniques.[6][10] For the analysis of total (free and conjugated) benzotriazoles in urine, an enzymatic deconjugation step is required.[6]
-
Protein Precipitation (for Plasma): [10]
-
To a 100 µL plasma sample, add a known amount of internal standard.
-
Add 200 µL of cold acetonitrile containing 5% formic acid to precipitate proteins.[10]
-
Vortex the mixture for approximately 2 minutes.[10]
-
Centrifuge at high speed (e.g., ~22,000 x g) for about 5 minutes.[10]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10]
-
-
Enzymatic Deconjugation and SPE (for Urine): [6]
Liquid Chromatography (LC) Conditions
The chromatographic separation of benzotriazoles is typically achieved using a reversed-phase column.
Caption: General Experimental Workflow for LC-MS/MS Analysis of Benzotriazoles.
| Parameter | Typical Value |
| Column | Phenyl-Hexyl column (e.g., 50 mm × 2.1 mm, 2.6 µm)[10] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 300 µL/min[10] |
| Column Temperature | 40°C[9] |
| Injection Volume | 5-50 µL[9][11] |
| Gradient | A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes. |
Mass Spectrometry (MS) Conditions
Tandem mass spectrometry is used for the detection and quantification of benzotriazoles. The instrument is typically operated in positive electrospray ionization (ESI+) mode, and data is acquired in multiple reaction monitoring (MRM) mode.
Caption: Analyte Identification and Quantification Logic.
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | Dependent on instrument manufacturer |
| Gas Flow | Dependent on instrument manufacturer |
| Nebulizer Pressure | Dependent on instrument manufacturer |
| Capillary Voltage | Dependent on instrument manufacturer |
MRM Transitions:
The specific precursor-to-product ion transitions for each benzotriazole analog need to be optimized. The following table provides examples of MRM transitions for common benzotriazoles.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1H-Benzotriazole | 120.1 | 92.1 |
| 4-Methyl-1H-benzotriazole | 134.1 | 106.1 |
| 5-Methyl-1H-benzotriazole | 134.1 | 106.1 |
| 5,6-Dimethyl-1H-benzotriazole | 148.1 | 119.1 |
| 5-Chloro-1H-benzotriazole | 154.0 | 118.0 |
| d4-1H-Benzotriazole (IS) | 124.1 | 96.1 |
Quantitative Data
The performance of LC-MS/MS methods for benzotriazole analysis is summarized in the following tables.
Table 1: Method Performance in Aqueous Matrices
| Compound | Matrix | LOQ (ng/L) | Recovery (%) | RSD (%) |
| 1H-Benzotriazole | Drinking Water | 10 | 95-125 | 2-13 |
| 4-Methyl-1H-benzotriazole | Surface Water | 10 | 95-125 | 2-13 |
| 5-Methyl-1H-benzotriazole | Wastewater | 25 | 80-100 | <12 |
| 5,6-Dimethyl-1H-benzotriazole | Wastewater | 2-290 | 80-100 | <12 |
| 5-Chloro-1H-benzotriazole | Wastewater | 2-290 | 80-100 | <12 |
Data compiled from multiple sources for illustrative purposes.[3][7][8]
Table 2: Method Performance in Biological Matrices
| Compound | Matrix | LOQ (ng/mL) | Recovery (%) | RSD (%) |
| Phenolic Benzotriazoles (Free) | Rat Plasma | ≤ 5.0 | -18.2 to +17.8 (as RE) | 0.0 to 20.1 |
| Phenolic Benzotriazoles (Total) | Rat Plasma | ≤ 10.0 | -18.2 to +17.8 (as RE) | 0.0 to 20.1 |
| 1H-Benzotriazole | Human Urine | 0.04-6.4 (as LOD) | - | - |
| Tolyltriazole | Human Urine | 0.04-6.4 (as LOD) | - | - |
Data compiled from multiple sources for illustrative purposes.[6][10][12]
Conclusion
LC-MS/MS provides a robust, sensitive, and selective platform for the analysis of benzotriazoles in a variety of complex matrices. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for these emerging contaminants. Proper sample preparation and optimization of chromatographic and mass spectrometric conditions are paramount to achieving accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. waterboards.ca.gov [waterboards.ca.gov]
- 10. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Benzotriazol-1-YL-acetamide in Antimicrobial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Benzotriazol-1-YL-acetamide and its derivatives in antimicrobial activity assays. This document is intended to guide researchers in the preliminary screening and evaluation of this class of compounds against various microbial pathogens.
Introduction
Benzotriazole derivatives, including this compound, have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2][3] The unique structural features of the benzotriazole nucleus, with its fused benzene ring and three nitrogen atoms, allow for diverse molecular interactions, making it an attractive scaffold in medicinal chemistry for the development of new therapeutic agents.[1][3] Research has demonstrated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][5]
Putative Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, studies on related benzotriazole derivatives suggest a potential inhibitory effect on essential bacterial enzymes. Molecular docking studies have indicated that these compounds may target DNA gyrase subunit B, an enzyme crucial for bacterial DNA replication.[6] By binding to the active site of this enzyme, the compound could interfere with the DNA supercoiling process, ultimately leading to the inhibition of bacterial growth and cell death. Further research is necessary to fully elucidate the specific signaling pathways and molecular interactions involved.
Caption: Putative mechanism of action of this compound.
Data Presentation
While specific quantitative data for the parent compound this compound is limited in publicly available literature, numerous studies have reported the antimicrobial activity of its N-substituted derivatives. The following tables summarize representative data for these derivatives to provide an indication of their potential efficacy.
Note: The data presented below is for derivatives of this compound and should be used as a reference for guiding experimental design. The activity of the parent compound may vary.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacteria
| Compound Derivative | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Reference |
| N-phenylacetamide derivative | - | - | - | - | [3] |
| N-(4-chlorophenyl)acetamide | - | - | - | - | [6] |
| N-(2,4-dichlorophenyl)acetamide | - | - | - | - | [6] |
| N-(4-methoxyphenyl)acetamide | - | - | - | - | [6] |
Table 2: Zone of Inhibition of this compound Derivatives against Bacteria
| Compound Derivative | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) | Reference |
| [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives | - | - | - | - | [7] |
| N-substituted acetohydrazide derivatives | - | - | - | - | [7] |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungi
| Compound Derivative | Candida albicans (μg/mL) | Aspergillus niger (μg/mL) | Reference |
| 1-decyl-1H-1,2,3-benzotriazole | - | - | [8] |
| 1-dodecyl-1H-1,2,3-benzotriazole | - | - | [8] |
| Co(II) and Cu(II) complexes | 15.62 - 125 | - | [9] |
Experimental Protocols
The following are detailed protocols for standard antimicrobial susceptibility testing methods that can be adapted for the evaluation of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
References
- 1. jrasb.com [jrasb.com]
- 2. researchgate.net [researchgate.net]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activity of Co(II) and Cu(II) complexes containing 1,3-bis(benzotriazol-1-yl)-propan-2-ol on the growth and virulence traits of fluconazole-resistant Candida species: synthesis, DFT calculations, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Benzotriazol-1-YL-acetamide and its Derivatives in Anti-inflammatory Research
Introduction
2-Benzotriazol-1-YL-acetamide and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Among these, their anti-inflammatory potential has been a key area of investigation.[2][3] These compounds serve as valuable scaffolds for the development of novel anti-inflammatory agents, demonstrating efficacy in various preclinical models of inflammation.[3][4] This document provides an overview of their application in anti-inflammatory studies, including experimental protocols and data.
Benzotriazole-containing compounds have shown a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[1][5] The core structure of this compound can be readily modified, allowing for the synthesis of a library of derivatives with potentially enhanced potency and selectivity.[4]
Mechanism of Action
While the precise molecular mechanisms for all derivatives are not fully elucidated, the anti-inflammatory effects of some benzotriazole derivatives have been linked to the inhibition of pro-inflammatory enzymes and signaling pathways. For some related heterocyclic compounds, inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines like TNF-α and IL-1β have been observed.[6][7] Further research is needed to specifically delineate the signaling pathways, such as NF-κB and MAPK, that are modulated by this compound derivatives.
Applications in Preclinical Studies
The primary application of these compounds in anti-inflammatory research has been in in vivo models of acute inflammation. The carrageenan-induced paw edema model in rats is a widely used and validated method to assess the efficacy of potential anti-inflammatory drugs.[3][4] Several N-substituted derivatives of 2-(1H-benzotriazol-1-yl)acetamide have demonstrated significant inhibition of paw edema in this model.[4]
In addition to in vivo studies, in vitro assays are employed to evaluate the anti-inflammatory potential of these compounds. The egg albumin denaturation method is a common in vitro technique to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[8]
Quantitative Data Summary
The following table summarizes the anti-inflammatory activity of various N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives in the carrageenan-induced paw edema model in rats.[3][4]
| Compound ID | Substituent (R) on Acetamide | Dose (mg/kg) | Percent Inhibition of Paw Edema (%) |
| BA1 | -H | 25 | 45.34 |
| BA2 | -CH₃ | 25 | 48.83 |
| BA3 | -C₂H₅ | 25 | 52.32 |
| BA4 | -C₆H₅ | 25 | 58.13 |
| BA5 | 2-NO₂-C₆H₄ | 25 | 55.81 |
| BA6 | 4-NO₂-C₆H₄ | 25 | 59.30 |
| BA7 | 2-Cl-C₆H₄ | 25 | 61.62 |
| BA8 | 4-Cl-C₆H₄ | 25 | 62.79 |
| BA9 | 2-COOH-C₆H₄ | 25 | 64.88 |
| BA10 | 4-COOH-C₆H₄ | 25 | 60.46 |
| Standard | Diclofenac Sodium | 10 | 72.09 |
Data sourced from Jain et al. (2013).[3][4] The compound N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide (BA9) exhibited the highest percentage of inhibition among the tested derivatives.[4]
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[3][4]
This protocol details the widely used method to induce and measure acute inflammation in rats to screen for the anti-inflammatory activity of test compounds.
Materials:
-
Wistar rats (150-200g)
-
This compound derivatives
-
Carrageenan (1% w/v in sterile saline)
-
Standard anti-inflammatory drug (e.g., Diclofenac Sodium)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (receives vehicle only)
-
Standard group (receives Diclofenac Sodium)
-
Test groups (receive different doses of the this compound derivatives)
-
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
In Vitro Anti-inflammatory Activity: Egg Albumin Denaturation Method[8]
This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a key feature of inflammation.
Materials:
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound derivatives
-
Standard drug (e.g., Diclofenac Sodium)
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound or standard drug.
-
Control: A control solution is prepared by mixing 0.2 mL of egg albumin with 4.8 mL of PBS.
-
Incubation: Incubate all the solutions at 37°C for 15 minutes.
-
Induction of Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [(Ac - At) / Ac] * 100
-
Where Ac is the absorbance of the control and At is the absorbance of the test sample.
-
Visualizations
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antifungal Properties of Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the systematic evaluation of benzotriazole derivatives as potential antifungal agents. The protocols outlined below are based on established methodologies for antifungal susceptibility testing and are intended to ensure reliable and reproducible results.
Introduction to Benzotriazole Derivatives as Antifungal Agents
Benzotriazole and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. A key area of investigation is their potential as antifungal agents. The primary mechanism of action for many antifungal benzotriazole derivatives is the inhibition of the fungal enzyme lanosterol 14-α-demethylase (CYP51).[1][2] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[1][2] By inhibiting CYP51, benzotriazole derivatives disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, the inhibition of fungal growth and cell death.[1] Given the rise of drug-resistant fungal pathogens, the development of novel antifungal agents like benzotriazole derivatives is of critical importance.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative benzotriazole derivatives against common fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzotriazole Derivatives against Candida albicans
| Derivative/Compound | MIC Range (µg/mL) | Reference |
| 5,6-disubstituted benzotriazoles | 1.6 - 25 | [3] |
| 1,3-dioctyl-1H-benzimidazol-3-ium | 6.25 | [4] |
| Benzotriazole-based β-amino alcohols | 32 - 64 | [5] |
| Azole derivatives with 1,2,3-triazole | 0.51 - 1.52 | [6] |
| Fluconazole (Standard) | 0.25 - 16 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzotriazole Derivatives against Aspergillus niger
| Derivative/Compound | MIC Range (µg/mL) | Reference |
| 5,6-disubstituted benzotriazoles | 12.5 - 25 | [3] |
| 2-oxo-4-substituted aryl-azetidinone derivatives | 0.5 | [3] |
| Griseofulvin (Standard) | Varies | [7] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a fungus.
Materials:
-
Benzotriazole derivatives
-
Standard antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline or PBS.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each benzotriazole derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds and standard antifungals in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compounds.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Determination of Minimum Fungicidal Concentration (MFC)
This assay determines the lowest concentration of a compound that kills the fungus.
Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh Sabouraud Dextrose Agar plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the agar plate, representing a ≥99.9% reduction in the initial inoculum.
Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess antifungal activity.
Materials:
-
Benzotriazole derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Fungal strains
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile saline or PBS
Protocol:
-
Inoculum Preparation: Prepare a fungal suspension as described for the MIC assay.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the MHA plate to obtain confluent growth.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the benzotriazole derivative solution and allow them to dry. Place the disks onto the inoculated agar surface.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.
Visualizations
Caption: Workflow for evaluating the antifungal properties of benzotriazole derivatives.
Caption: Inhibition of the ergosterol biosynthesis pathway by benzotriazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols for In Vitro Metabolism Studies of Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro metabolism studies of benzotriazole derivatives. This class of compounds, widely used as UV stabilizers, corrosion inhibitors, and as scaffolds in medicinal chemistry, requires thorough metabolic profiling to assess their safety, efficacy, and potential for drug-drug interactions.[1][2] The following sections detail the key experimental systems, protocols for metabolic stability assessment, and methods for metabolite identification and enzyme kinetics.
Introduction to In Vitro Metabolism Systems
The liver is the primary site of drug metabolism. In vitro systems derived from the liver are essential tools for predicting the metabolic fate of xenobiotics, including benzotriazole derivatives. The most commonly used systems are liver microsomes and S9 fractions.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum obtained by differential centrifugation of liver homogenate. They are rich in Phase I enzymes, particularly cytochrome P450 (CYP) oxidases, which are crucial for the initial metabolism of many drugs.[3] Microsomal stability assays are excellent for evaluating a compound's susceptibility to oxidative metabolism.
-
Liver S9 Fraction: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9,000g.[3] It contains both microsomal and cytosolic enzymes, encompassing both Phase I and Phase II metabolic pathways.[3][4][5][6] The S9 fraction is ideal for a more comprehensive assessment of a compound's overall hepatic metabolism, including conjugation reactions like glucuronidation and sulfation.[3][4][5]
Experimental Protocols
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol is designed to determine the rate at which a benzotriazole derivative is metabolized by human liver microsomal enzymes.
Materials:
-
Human Liver Microsomes (pooled)
-
Benzotriazole derivative (test compound)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., midazolam, testosterone)
-
Acetonitrile (ACN)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the incubation buffer containing phosphate buffer and MgCl₂.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the incubation buffer.
-
Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
Metabolic Stability Assessment in Liver S9 Fraction
This protocol provides a broader assessment of metabolic stability, including both Phase I and Phase II pathways.
Materials:
-
Liver S9 fraction (human, rat, or other species)
-
Benzotriazole derivative (test compound)
-
Phosphate buffer (100 mM, pH 7.4)
-
Cofactors:
-
Positive control compounds (e.g., 7-hydroxycoumarin for Phase II)[4]
-
Acetonitrile (ACN)
-
Internal standard
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare Reagents:
-
Prepare stock solutions of the test compound and positive controls.
-
Prepare the incubation buffer.
-
Prepare a cofactor mix containing NADPH, UDPGA, and PAPS. A control incubation without cofactors should also be prepared to assess non-enzymatic degradation.[4]
-
-
Incubation:
-
Time Points and Reaction Termination:
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60 minutes).[7]
-
Terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described previously.
-
In Vitro Glucuronidation Assay using Recombinant UGT Enzymes
This assay is used to identify which specific UDP-glucuronosyltransferase (UGT) isoforms are responsible for the glucuronidation of a benzotriazole derivative.
Materials:
-
Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7) expressed in a suitable system (e.g., baculovirus-infected insect cells).[8]
-
Benzotriazole derivative
-
Tris-HCl buffer
-
MgCl₂
-
UDPGA
-
Alamethicin (a pore-forming peptide to activate UGTs)
-
Positive control substrates for each UGT isoform.
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Prepare Reagents:
-
Prepare stock solutions of the test compound and positive controls.
-
Prepare the incubation buffer containing Tris-HCl and MgCl₂.
-
Prepare the UDPGA solution.
-
-
Enzyme Activation:
-
Pre-incubate the recombinant UGT enzymes with alamethicin on ice to permeabilize the microsomal membrane and expose the enzyme's active site.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the incubation buffer, activated recombinant UGT enzyme, and the test compound.
-
Pre-incubate at 37°C for 3-5 minutes.
-
Initiate the reaction by adding UDPGA.
-
-
Reaction Termination and Sample Processing:
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction with cold acetonitrile.
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of the glucuronide metabolite.
-
-
Data Analysis:
-
Compare the rate of metabolite formation across the different UGT isoforms to identify the primary enzymes responsible for glucuronidation.
-
Data Presentation
Quantitative data from in vitro metabolism studies should be summarized in clear and concise tables to facilitate comparison between different benzotriazole derivatives and experimental conditions.
Table 1: Metabolic Stability of Benzotriazole Derivatives in Human Liver Microsomes
| Compound | t₁/₂ (min) | CLint (µL/min/mg protein) |
| Benzotriazole-A | 45.2 | 15.3 |
| Benzotriazole-B | 15.8 | 43.9 |
| Benzotriazole-C | > 60 | < 11.6 |
| Positive Control | 10.5 | 66.0 |
Table 2: Enzyme Kinetics of Benzotriazole Derivative Metabolism
| Compound | Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | CLint (Vₘₐₓ/Kₘ) (µL/min/mg protein) |
| Benzotriazole-X | CYP3A4 | 12.5 | 250 | 20.0 |
| Benzotriazole-Y | CYP2C9 | 5.2 | 180 | 34.6 |
| Benzotriazole-Z | UGT1A4 | 25.8 | 540 | 20.9 |
Visualizations
Diagrams are essential for illustrating experimental workflows and metabolic pathways.
References
- 1. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. mttlab.eu [mttlab.eu]
- 6. mttlab.eu [mttlab.eu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Assessing the Antibacterial Efficacy of Novel Benzotriazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antimicrobial resistance necessitates the discovery and evaluation of novel antibacterial agents. Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds with potential antibacterial activities.[1][2] A thorough assessment of their efficacy is crucial for their development as therapeutic agents. These application notes provide detailed protocols for key in vitro assays to determine the antibacterial spectrum and potency of novel benzotriazole compounds.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] It is a fundamental parameter to assess the potency of a novel compound.[4][5] The broth microdilution method is a widely used and standardized technique for MIC determination.[6][7]
Experimental Protocol: Broth Microdilution Method
Materials:
-
Novel benzotriazole compound stock solution (in a suitable solvent like DMSO)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Sterile 96-well microtiter plates[6]
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
-
Incubator (35°C ± 2°C)[3]
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute the standardized suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
Prepare a serial two-fold dilution of the benzotriazole compound in CAMHB in a 96-well microtiter plate.[3]
-
The typical final volume in each well is 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative/sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
-
Determination of MIC:
Data Presentation
Summarize the MIC values in a table for clear comparison.
| Bacterial Strain | ATCC Number | Benzotriazole Compound A MIC (µg/mL) | Reference Antibiotic (e.g., Ciprofloxacin) MIC (µg/mL) |
| S. aureus | ATCC 29213 | ||
| E. coli | ATCC 25922 | ||
| P. aeruginosa | ATCC 27853 |
Experimental Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[10]
Experimental Protocol
Procedure:
-
Perform MIC Assay: First, determine the MIC of the benzotriazole compound as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a suitable drug-free agar medium (e.g., Mueller-Hinton Agar).[10]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colony-forming units (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% (or a 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[10][13]
Data Presentation
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus | ATCC 29213 | |||
| E. coli | ATCC 25922 | |||
| P. aeruginosa | ATCC 27853 |
An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.
Experimental Workflow
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Time-Kill Kinetics Assay
The time-kill kinetics assay evaluates the rate and extent of bacterial killing over time when exposed to a specific antibacterial agent.[9] This assay provides valuable pharmacodynamic information, helping to determine if the compound's activity is concentration-dependent or time-dependent.[4][13]
Experimental Protocol
Procedure:
-
Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing CAMHB.
-
Exposure: Add the benzotriazole compound to the flasks at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.
-
Sampling: Incubate the flasks in a shaking incubator at 37°C. At predefined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[14]
-
Quantification: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.[14]
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the viable colonies to determine the CFU/mL at each time point.
Data Presentation
The results are typically plotted as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13][14]
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 0.5x MIC (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Experimental Workflow
Caption: Workflow for the Time-Kill Kinetics assay.
Anti-Biofilm Assays
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to antibiotics.[15] Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is critical.
A. Minimum Biofilm Inhibitory Concentration (MBIC) Assay
The MBIC assay determines the lowest concentration of an agent that inhibits biofilm formation.[15]
Protocol:
-
Preparation: Prepare serial dilutions of the benzotriazole compound in a 96-well flat-bottom microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate for 24-48 hours at 37°C without shaking to allow biofilm formation.
-
Washing: Carefully remove the planktonic (free-floating) cells by washing the wells with PBS.
-
Staining: Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15 minutes.[4][15]
-
Washing and Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader (typically at 570-595 nm). The MBIC is the lowest concentration that shows a significant reduction in biofilm biomass compared to the control.[15]
B. Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the lowest concentration of an agent required to eradicate a pre-formed, mature biofilm.[4]
Protocol:
-
Biofilm Formation: Grow biofilms in a 96-well plate for 24-48 hours as described above, but without the compound.
-
Washing: Remove planktonic cells by washing with PBS.
-
Exposure: Add fresh growth medium containing serial dilutions of the benzotriazole compound to the wells with the pre-formed biofilms.
-
Incubation: Incubate for another 24 hours.
-
Quantification: Wash, stain, and quantify the remaining biofilm biomass using the crystal violet method as described for the MBIC assay.
Data Presentation
| Bacterial Strain | Compound | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| S. aureus | Benzotriazole A | ||
| P. aeruginosa | Benzotriazole A |
MBIC₅₀/MBEC₅₀ refers to the concentration causing a 50% reduction in biofilm.
Experimental Workflow
Caption: Workflows for MBIC (Inhibition) and MBEC (Eradication) assays.
Potential Target: Bacterial Signaling Pathways
Many antibacterial agents function by disrupting essential cellular processes, including signal transduction. Two-component signal transduction systems (TCSs) are a primary means by which bacteria sense and respond to environmental stimuli, regulating virulence, resistance, and survival.[16][17] Targeting these pathways presents a promising strategy for novel antibacterial development.[18]
Example Pathway: A Generic Two-Component System (TCS)
A typical TCS consists of a membrane-bound sensor Histidine Kinase (HK) and a cytoplasmic Response Regulator (RR) .
-
Sensing: The HK senses an external signal (e.g., pH change, nutrient limitation, or an antimicrobial compound).
-
Autophosphorylation: Upon signal detection, the HK autophosphorylates a conserved histidine residue, using ATP as the phosphate donor.
-
Phosphotransfer: The phosphoryl group is then transferred to a conserved aspartate residue on the RR.
-
Response: Phosphorylation activates the RR, which typically functions as a transcription factor, binding to DNA to either activate or repress the expression of target genes. These genes may control virulence factor production, biofilm formation, or efflux pump expression.[19]
A novel benzotriazole compound could potentially inhibit this pathway by:
-
Binding to the HK and preventing signal recognition or autophosphorylation.
-
Blocking the phosphotransfer from the HK to the RR.
-
Preventing the phosphorylated RR from binding to DNA.
Caption: A generic bacterial Two-Component Signal (TCS) transduction pathway.
References
- 1. ias.ac.in [ias.ac.in]
- 2. jrasb.com [jrasb.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. emerypharma.com [emerypharma.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial signal transduction networks via connectors and development of the inhibitors as alternative antibiotics | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the microwave-assisted synthesis of benzotriazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative to conventional heating methods, leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2][3]
Introduction to Benzotriazole Derivatives and Microwave Synthesis
Benzotriazole and its derivatives are versatile scaffolds for developing novel therapeutic agents with a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1] Their ability to inhibit key enzymes in various signaling pathways, such as protein kinases involved in cancer cell proliferation, makes them attractive candidates for drug discovery.[1]
Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This direct and efficient heating of the reactants and solvents leads to rapid reaction rates and is a hallmark of green chemistry.[4][2][3]
Advantages of Microwave-Assisted Synthesis
Compared to conventional heating methods, MAOS offers several key advantages:
-
Rapid Reaction Times: Reactions that take hours with conventional reflux can often be completed in minutes using microwave irradiation.[2][3]
-
Higher Yields: Microwave synthesis frequently results in higher product yields.[2][3]
-
Improved Purity: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and simpler purification.
-
Energy Efficiency: MAOS is a more energy-efficient method compared to traditional heating techniques.
-
Green Chemistry: It often allows for the use of less solvent or even solvent-free conditions, contributing to more environmentally friendly processes.[4][2]
Data Presentation: Microwave vs. Conventional Synthesis
The following table summarizes a comparison of reaction times and yields for the synthesis of various benzotriazole derivatives using both microwave-assisted and conventional heating methods, demonstrating the significant improvements offered by MAOS.
| Derivative | Synthesis Method | Reaction Time | Yield (%) | Reference |
| 1-Chloromethylbenzotriazole | Conventional (Reflux) | 6 hours | 68 | |
| Microwave (180 W) | 4 min 20 sec | 75 | [1] | |
| 1-[Tolylaminomethyl][1,2,3]benzotriazole | Conventional (Reflux) | 5 hours 30 min | 65 | [1] |
| Microwave (180 W) | 3 min 10 sec | 75 | [1] | |
| 5-(o-Tolyloxymethyl)benzotriazole | Conventional (Reflux) | 5 hours 15 min | 23 | |
| Microwave (300 W) | 6 min 10 sec | 42 | [4] | |
| Substituted Benzyl Benzotriazoles (Solvent-Free) | Microwave (200 W) | 5 min | 90-97 | |
| N-alkylated benzotriazole derivatives (Solvent-Free) | Microwave | 20-30 sec | 90-97 | |
| N-alkylated benzotriazole derivatives (With Solvent) | Microwave | 40-50 sec | 85-88 |
Experimental Protocols
Herein are detailed methodologies for the microwave-assisted synthesis of key benzotriazole derivatives.
Protocol 1: Synthesis of 1-Chloromethylbenzotriazole
This protocol describes the synthesis of a key intermediate used in the preparation of various 1-substituted benzotriazole derivatives.
Materials:
-
Benzotriazole (2 g, 16.8 mmol)
-
Dimethylformamide (DMF, 10 ml)
-
Dichloromethane (DCM, 5 ml, 80 mmol)
-
Potassium Carbonate (K₂CO₃, 2.31 g, 16.8 mmol)
-
Microwave Reactor
-
50 ml Round-Bottom Flask (RBF)
-
250 ml Beaker
-
Ice-cold water
-
Filtration apparatus
Procedure:
-
In a 50 ml round-bottom flask, combine benzotriazole, DMF, dichloromethane, and potassium carbonate.[1]
-
Place the flask in the microwave reactor.
-
Irradiate the reaction mixture at 180 W for 4 minutes and 20 seconds.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with chloroform as the eluent.
-
Once the reaction is complete, transfer the mixture to a 250 ml beaker containing 25 ml of ice-cold water to precipitate the product.[1]
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure 1-chloromethylbenzotriazole.
Protocol 2: Synthesis of 1-[Tolylaminomethyl][1,2,3]benzotriazole
This protocol illustrates the synthesis of a 1-substituted benzotriazole derivative from 1-chloromethylbenzotriazole.
Materials:
-
1-Chloromethylbenzotriazole (1 g, 6 mmol)
-
o-toluidine (1.92 ml, 18 mmol)
-
Potassium Carbonate (K₂CO₃, 0.82 g, 6 mmol)
-
Dimethylformamide (DMF, 10 ml)
-
Microwave Reactor
-
50 ml Round-Bottom Flask (RBF)
-
10% Hydrochloric acid
-
Chloroform
-
Separatory funnel
Procedure:
-
In a 50 ml round-bottom flask, dissolve 1-chloromethylbenzotriazole in DMF.
-
Add o-toluidine and potassium carbonate to the mixture.[1]
-
Place the flask in the microwave reactor and irradiate at 180 W.
-
Monitor the reaction by TLC (chloroform). The reaction is typically complete in about 3 minutes and 10 seconds.[1]
-
After completion, add 10% hydrochloric acid to the reaction mixture to remove excess o-toluidine.
-
Extract the desired product with chloroform (3 x 10 ml).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the product from hot water to yield pure 1-[tolylaminomethyl][1,2,3]benzotriazole.[1]
Protocol 3: Solvent-Free Synthesis of Substituted Benzyl Benzotriazoles
This protocol demonstrates an environmentally friendly, solvent-free approach to synthesizing benzotriazole derivatives.
Materials:
-
Benzotriazole (0.01 mol)
-
Substituted benzyl chloride (0.01 mol)
-
Potassium Carbonate (K₂CO₃, 0.045 mol)
-
Tetrabutylammonium bromide (TBAB, 0.05 g) as a phase transfer catalyst
-
Microwave oven (200 W)
-
Mortar and Pestle
-
Microwave-safe vessel
-
40% Sodium Hydroxide (NaOH) solution
-
Ethanol for recrystallization
Procedure:
-
In a mortar, grind benzotriazole, the substituted benzyl chloride, potassium carbonate, and TBAB with a pestle at room temperature for 10 minutes.
-
Transfer the ground mixture to a microwave-safe vessel.
-
Irradiate the mixture in a microwave oven at 200 W for 5 minutes.
-
After irradiation, add 40% NaOH solution.
-
Isolate the crude product by filtration.
-
Recrystallize the product from ethanol to obtain the pure substituted benzyl benzotriazole.
Mandatory Visualizations
Experimental Workflow
The general workflow for the microwave-assisted synthesis of benzotriazole derivatives is depicted below.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway: Inhibition of Cell Cycle Progression by a Benzotriazole Derivative
Benzotriazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] Their dysregulation is a hallmark of cancer. The diagram below illustrates how a generic benzotriazole-based CDK2 inhibitor can arrest the cell cycle at the G1/S transition.
Caption: Inhibition of the CDK2/Cyclin E pathway by a benzotriazole derivative.
References
- 1. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-Benzo[d]triazol-1-yl)acetamide
Technical Support Center: Synthesis of 2-(1H-Benzo[d][1][2][3]triazol-1-yl)acetamide
Welcome to the technical support center for the synthesis of 2-(1H-Benzo[d][1][2][3]triazol-1-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-(1H-Benzo[d][1][2][3]triazol-1-yl)acetamide?
A1: The most common synthetic pathway involves a two-step process. First, the N-alkylation of 1H-benzotriazole with an ethyl 2-haloacetate (typically ethyl 2-chloroacetate) to form the intermediate ethyl 2-(1H-benzo[d][1][2][3]triazol-1-yl)acetate. This is followed by the amidation of the ester to yield the final acetamide product.
Q2: What are the critical reagents and conditions for the N-alkylation step?
A2: The N-alkylation of benzotriazole is typically performed in an aprotic polar solvent like acetone or DMF.[1][4] A weak inorganic base, such as anhydrous potassium carbonate (K₂CO₃), is commonly used to deprotonate the benzotriazole.[1][3] The reaction is often run at reflux for several hours.[1] Ensuring anhydrous (dry) conditions is crucial for good yield.[3]
Q3: What is a major challenge in the N-alkylation of benzotriazole?
A3: A significant challenge is the potential for forming a mixture of N1 and N2-substituted isomers.[5] While the N1-substituted product is often dominant, reaction conditions can influence the ratio of the two isomers.[5] Optimizing for the desired N1 isomer is a key aspect of improving the overall yield.
Q4: How can the final product be purified?
A4: Purification strategies depend on the impurities present. Common methods include recrystallization from solvents like ethanol or dioxane.[1] Extraction with solvents such as diethyl ether can be used to remove certain impurities.[1][2] For difficult separations, silica gel column chromatography may be necessary.[6][7] The purity of the compound can be monitored by Thin-Layer Chromatography (TLC).[1][2]
Q5: What are the expected yields for this synthesis?
A5: Yields for the initial N-alkylation step to the ethyl ester intermediate can range from 60% to 90% under optimized conditions.[1][2] The subsequent amidation step's yield will depend on the chosen method, but well-established amidation protocols can also be high-yielding.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, offering potential causes and actionable solutions.
Problem: Low or No Product Yield in N-Alkylation Step
Q: I am observing a very low yield or no formation of my desired ethyl 2-(1H-benzo[d][1][2][3]triazol-1-yl)acetate. What are the possible reasons and how can I resolve this?
A: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure that the benzotriazole is pure and the ethyl chloroacetate has not degraded.
-
Anhydrous Conditions: Moisture can interfere with the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried. The use of anhydrous potassium carbonate is also recommended.[3][8]
-
Base Inefficiency: The base may not be effectively deprotonating the benzotriazole. Ensure the potassium carbonate is finely powdered to maximize surface area.
-
Insufficient Reaction Time or Temperature: The reaction may require prolonged heating. Monitor the reaction progress using TLC until the starting material is consumed. A typical duration is 24 hours in refluxing acetone.[1]
Problem: Formation of N1 and N2 Isomer Mixture
Q: My product analysis shows a mixture of N1 and N2-alkylated benzotriazoles. How can I improve the regioselectivity for the N1 isomer?
A: The ratio of N1 to N2 isomers is highly dependent on the reaction conditions. The N1 isomer is generally the thermodynamically favored product.[5]
-
Solvent Choice: Polar aprotic solvents like DMF or acetone generally favor the formation of the N1 isomer.
-
Base and Cation: The choice of base can influence the selectivity. While potassium carbonate is common, other bases like sodium hydroxide have also been used. The nature of the cation can affect the nucleophilicity of the different nitrogen atoms.
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to provide good yields in short reaction times and can sometimes influence selectivity.[1][4]
| Parameter | Condition Favoring N1-Alkylation | Rationale | Reference |
| Solvent | Polar Aprotic (e.g., Acetone, DMF) | Stabilizes the transition state leading to the N1 product. | [1] |
| Base | Weak Inorganic Base (e.g., K₂CO₃) | Provides a gentle deprotonation. | [1][3] |
| Temperature | Reflux / Thermal Conditions | Allows the reaction to reach thermodynamic equilibrium, favoring N1. | [1] |
| Method | Conventional Heating or Microwave | Both methods have been shown to be effective. | [1][4] |
Problem: Difficulty in Final Amidation Step
Q: I have successfully synthesized the ethyl ester intermediate, but I am struggling with the final amidation to get the acetamide. What methods can I use?
A: Direct aminolysis of the ethyl ester with ammonia is a primary method. This typically requires heating the ester in a solution of ammonia in an alcohol (e.g., methanol) in a sealed pressure vessel. Alternatively, a two-step approach can be used:
-
Hydrolysis: First, hydrolyze the ethyl ester to the corresponding carboxylic acid, 2-(1H-benzo[d][1][2][3]triazol-1-yl)acetic acid, using standard conditions (e.g., NaOH or LiOH in a water/alcohol mixture, followed by acidic workup).
-
Amide Coupling: Convert the resulting carboxylic acid to the amide using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) and an ammonia source (like ammonium chloride with a base).
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(1H-benzo[d][1][2][3]triazol-1-yl)acetate
This protocol is adapted from the synthesis of similar compounds.[1][2]
-
To a round-bottom flask, add 1H-benzotriazole (0.03 mol), anhydrous potassium carbonate (9.0 g, ~0.065 mol), and anhydrous acetone (70 mL).
-
Stir the suspension vigorously.
-
Add ethyl 2-chloroacetate (0.03 mol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent (acetone) from the filtrate under reduced pressure.
-
The resulting residue can be extracted using diethyl ether. Evaporation of the ether should yield the product as solid crystals.[1]
-
The crude product can be purified by recrystallization from ethanol. The expected yield is in the range of 60-90%.[1][9]
Protocol 2: Synthesis of 2-(1H-Benzo[d][1][2][3]triazol-1-yl)acetamide via Direct Aminolysis
-
Place ethyl 2-(1H-benzo[d][1][2][3]triazol-1-yl)acetate (0.01 mol) in a high-pressure reaction vessel.
-
Add a 7N solution of ammonia in methanol (20-30 mL).
-
Seal the vessel tightly and heat the mixture at 80-100 °C for 12-24 hours.
-
After cooling the vessel to room temperature, carefully vent and open it in a fume hood.
-
Evaporate the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane mixture).
References
- 1. scirp.org [scirp.org]
- 2. scirp.org [scirp.org]
- 3. journal.su.edu.ly [journal.su.edu.ly]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Benzotriazol-1-YL-acetamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzotriazol-1-YL-acetamide derivatives. The information is designed to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound derivatives?
A1: The most frequently reported method for the purification of this compound derivatives is recrystallization, often from absolute ethanol.[1] This technique is effective for removing minor impurities and obtaining crystalline solid products. Purity is typically confirmed by thin-layer chromatography (TLC) and melting point analysis.[2][3]
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a simple and effective method to monitor the purification process.[2][3] A common solvent system for TLC analysis of these derivatives is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).[4] The disappearance of impurity spots and the presence of a single spot corresponding to the product indicate successful purification.
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials such as 1H-benzotriazole and the corresponding 2-chloro-N-substituted acetamide. Side products from the synthesis can also be present.
Q4: When should I consider using column chromatography?
A4: Column chromatography is a more powerful purification technique that should be considered when recrystallization fails to yield a pure product, or when dealing with complex mixtures containing impurities with similar solubility to the desired compound. It is particularly useful for separating compounds with different polarities.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The compound is precipitating from a supersaturated solution at a temperature above its melting point. The chosen solvent may be inappropriate. | - Try a different recrystallization solvent or a solvent mixture. Common choices include ethanol, acetone, or mixtures like hexane/ethyl acetate.[5] - Reduce the rate of cooling to allow for slower crystal formation. - Add a seed crystal to induce crystallization.[5] - Ensure the initial dissolution is in the minimum amount of hot solvent. |
| The recrystallized product is colored. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce your overall yield.[6] - Perform a second recrystallization. |
| Low yield after recrystallization. | Too much solvent was used, leaving a significant amount of product in the mother liquor. The compound has high solubility in the chosen solvent even at low temperatures. | - Use the minimum amount of hot solvent required to dissolve the crude product.[5] - Cool the solution in an ice bath to maximize precipitation before filtration.[5] - Concentrate the mother liquor and perform a second recrystallization to recover more product.[5] |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is highly soluble in the selected solvent. | - Evaporate some of the solvent to increase the concentration and then attempt to cool again.[5] - If the compound is too soluble, add a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy, then heat until clear and allow to cool slowly. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities (overlapping spots on TLC). | The chosen eluent (solvent system) has incorrect polarity. | - Optimize the eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to achieve a clear separation between the product and impurity spots (aim for a ΔRf > 0.2).[7] - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[7] |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound is strongly interacting with the stationary phase (silica gel). | - Gradually increase the polarity of the eluent. For more polar compounds, adding a small amount of methanol to the mobile phase can be effective.[7] - If the compound is basic, consider adding a small amount of triethylamine to the eluent. If acidic, a small amount of acetic acid can be added.[7] |
| The column runs dry (cracking of the stationary phase). | Improper packing of the column. | - Ensure the column is packed uniformly with a slurry of the stationary phase in the initial eluent. - Never let the solvent level drop below the top of the stationary phase. |
Data Presentation
Table 1: Recrystallization Solvents and Observed Melting Points for select this compound Derivatives
| Compound | Recrystallization Solvent | Melting Point (°C) |
| 2-(1H-benzo[d][7][8]triazol-1-yl)-N-(4-chlorophenyl)acetamide | Absolute Ethanol | 244-247 |
| 2-(1H-benzo[d][7][8]triazol-1-yl)-2-chloro-N-(4-chlorophenyl)acetamide | Not Specified | 136-139[1] |
| 2-(1H-benzo[d][7][8]triazol-1-yl)-2-chloro-N-(p-tolyl)acetamide | Not Specified | 166-169[1] |
| 1-chloromethylbenzotriazole | Hot Water | 134-135[9] |
Table 2: Example TLC Solvent Systems
| Solvent System (v/v) | Application |
| Ethyl Acetate : Hexane (1:1) | Monitoring synthesis and purification of benzotriazole-1-yl-acetic acid substituted aryl hydrazide derivatives. |
| Ethyl Acetate : Hexane | Monitoring synthesis of 1,2,3-triazole derivatives.[4] |
| Methanol in Dichloromethane (gradient) | Column chromatography of polar aromatic heterocycles.[5] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of a suitable solvent (e.g., absolute ethanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
-
TLC Analysis: Analyze the crude product by TLC to determine a suitable eluent system that provides good separation between the desired product and impurities. The target compound should have an Rf value between 0.2 and 0.4.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Troubleshooting workflow for column chromatography.
Caption: General purification workflow for this compound derivatives.
References
- 1. journal.su.edu.ly [journal.su.edu.ly]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide | Scientific Journal for Faculty of Science-Sirte University [journal.su.edu.ly]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ijpsonline.com [ijpsonline.com]
Overcoming solubility issues with 2-Benzotriazol-1-YL-acetamide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Benzotriazol-1-YL-acetamide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial solubilization, preparing a high-concentration stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common first choice for nonpolar compounds due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations.[1] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue when the compound has poor aqueous solubility. Here are several strategies to address this:
-
Lower the final concentration: The concentration of your compound in the final assay medium may be too high. Try using a lower final concentration.
-
Decrease the final solvent percentage: The percentage of the organic solvent in your final solution might be too low to maintain solubility. However, be mindful that high solvent concentrations can be toxic to cells.[1]
-
Pre-warm the aqueous medium: Gently warming your aqueous buffer or cell culture medium to 37°C before adding the compound stock solution can help.[1]
-
Vigorous mixing: Ensure you vortex the solution immediately and vigorously after adding the stock solution to the aqueous medium to prevent precipitation.[2]
-
Use a co-solvent system: A mixture of solvents can sometimes be more effective at maintaining solubility than a single solvent.[1]
-
Employ surfactants or cyclodextrins: These agents can form micelles or inclusion complexes that help keep the compound in solution.[1][3]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The concentration of the organic solvent, such as DMSO, should be kept to a minimum to avoid cytotoxicity. Typically, the final concentration of DMSO in cell-based assays should not exceed 1-2%. It is crucial to include a vehicle control in your experiment, which contains the same final concentration of the solvent used to dissolve the compound, to account for any solvent-induced effects.[1][4]
Q4: How should I store my stock solution of this compound?
A4: It is recommended to aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution aliquots at -20°C or -80°C, protected from light.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the initial organic solvent. | The compound has very low solubility in the chosen solvent. | - Try a different organic solvent (e.g., switch from DMSO to DMF or ethanol).- Gently warm the solution in a 37°C water bath and vortex or sonicate to aid dissolution.[1] |
| Precipitation occurs immediately upon dilution into aqueous buffer/media. | The compound is "crashing out" due to poor aqueous solubility. | - Lower the final concentration of the compound in the assay.- Decrease the final percentage of the organic solvent.- Pre-warm the aqueous medium to 37°C before adding the compound stock solution while vortexing.[1]- Consider using a co-solvent system or adding a small amount of a biocompatible surfactant (e.g., Tween-20) to the assay.[1] |
| Inconsistent or non-reproducible assay results. | Poor solubility leading to variable effective concentrations of the compound. | - Prepare fresh working solutions for each experiment from a frozen stock.- Ensure complete dissolution of the stock solution before each use.- Perform a solubility test to determine the maximum soluble concentration in your assay medium.[1] |
| Observed cytotoxicity in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the organic solvent in your assay. Ensure it is consistent across all wells, including the vehicle control. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Transfer the weighed compound into a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath may aid in dissolution.[2]
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the concentrated stock solution to final working concentrations in an aqueous medium.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile, pre-warmed cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the concentrated stock solution at room temperature.
-
Briefly vortex the stock solution to ensure homogeneity.
-
Perform an initial dilution of the stock solution into the pre-warmed cell culture medium or assay buffer.
-
Vortex the diluted solution immediately and vigorously to prevent precipitation.[2]
-
Perform further serial dilutions of this intermediate solution to obtain the desired final concentrations for your assay.
-
It is crucial to maintain a consistent final solvent concentration across all wells.
-
Add the final diluted compound solutions to the assay plates.
-
Include a vehicle control in your experiment, which contains the same final concentration of the solvent used to dissolve the compound.[2]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
Optimizing reaction conditions for N-alkylation of benzotriazole
Welcome to the technical support center for the N-alkylation of benzotriazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this important synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of benzotriazole?
A1: The N-alkylation of benzotriazole is typically achieved by deprotonating the N-H group with a suitable base, followed by a nucleophilic attack on an alkylating agent, such as an alkyl halide.[1] Common methods include conventional heating and microwave-assisted synthesis.[2][3][4][5] The choice of solvent, base, and catalyst can significantly influence the reaction's outcome.[1] Solvent-free methods using microwave irradiation have also been developed, offering high yields and short reaction times.[6][7]
Q2: How can I control the regioselectivity of the reaction to favor the N1 or N2 isomer?
A2: Controlling the regioselectivity between the N1 and N2 positions is a primary challenge in benzotriazole alkylation.[1] The formation of N1 and N2 isomers is highly dependent on the reaction conditions.[1]
-
For N1-selectivity:
-
Using a combination of SiO₂, K₂CO₃, and tetrabutylammonium bromide (TBAB) under thermal or microwave conditions has been shown to be highly regioselective for the 1-alkyl benzotriazole.[6][7]
-
Metal-free catalysis with B(C₆F₅)₃ has been effective for site-selective N1-alkylation with diazoalkanes.[8]
-
Fe(III) pyridine-substituted porphyrin has been used to accelerate N1-alkylation.[9][10]
-
-
For N2-selectivity:
-
Rhodium-catalyzed reactions with diazo compounds or enynones can provide excellent N2 selectivity.[11]
-
Scandium triflate (Sc(OTf)₃) is a key catalyst for the highly N2-selective alkylation of benzotriazoles with cyclohexanones.[12][13]
-
Ir(III) pentafluorophenyl-substituted porphyrin has been shown to promote selective N2-alkylation.[9][10]
-
Q3: What are the advantages of using microwave-assisted synthesis for this reaction?
A3: Microwave-assisted synthesis offers several advantages over conventional heating methods for the N-alkylation of benzotriazole. These include significantly shorter reaction times, higher yields, and often solvent-free conditions, which aligns with the principles of green chemistry.[2][3][4][5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Ineffective Base: The base may not be strong enough to sufficiently deprotonate the benzotriazole.
-
Inactive Reagents: The benzotriazole or the alkylating agent may have degraded.
-
Solution: Verify the purity and integrity of your starting materials using analytical techniques such as NMR or melting point determination.[14]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, or side reactions could be occurring at higher temperatures.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting the solubility of reagents and overall reactivity.[14]
Problem 2: Formation of an Inseparable Mixture of N1 and N2 Isomers
Possible Causes & Solutions:
-
Lack of Regiocontrol: Standard reaction conditions often lead to a mixture of N1 and N2 isomers.[16]
-
Solution: Employ a regioselective synthetic strategy. Refer to FAQ Q2 for specific catalyst and reagent systems that favor the formation of either the N1 or N2 isomer. The choice of solvent can also influence the isomer ratio.[14]
-
Problem 3: Significant Over-alkylation (Formation of Quaternary Salts)
Possible Causes & Solutions:
-
High Reactivity of the Product: The mono-alkylated benzotriazole can sometimes be more nucleophilic than the starting material, leading to a second alkylation event.
-
Solution:
-
Control Stoichiometry: Use a slight excess of benzotriazole relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[17]
-
Reaction Monitoring: Carefully monitor the reaction's progress via TLC or LC-MS and stop it once the starting material is consumed.[17]
-
-
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional Heating | 4 hours | 65-72 | [5] |
| 2 | Microwave Irradiation | 4.5 minutes | 83-93 | [5] |
| 3 | Conventional Heating | - | 23-76 | [5] |
| 4 | Microwave Irradiation | - | 42-83 | [5] |
Table 2: Effect of Reaction Conditions on Regioselectivity (N1 vs. N2)
| Catalyst/Reagent System | Predominant Isomer | Key Conditions | Reference |
| SiO₂/K₂CO₃/TBAB | N1 | Solvent-free, thermal or microwave | [6][7] |
| B(C₆F₅)₃ | N1 | With diazoalkanes | [8] |
| Fe(III) pyridine-porphyrin | N1 | With α-diazoacetates | [9][10] |
| Rhodium catalyst | N2 | With diazo compounds/enynones | [11] |
| Sc(OTf)₃ | N2 | With cyclohexanones | [12][13] |
| Ir(III) pentafluorophenyl-porphyrin | N2 | With α-diazoacetates | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Carbonate Base in a Polar Aprotic Solvent [1]
-
To a solution of benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a specified temperature (typically between room temperature and 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Solvent-Free N-Alkylation [6][7]
-
In a microwave-safe vessel, thoroughly mix benzotriazole (1.0 eq), the alkyl halide (1.1 eq), powdered potassium carbonate (K₂CO₃) (2.0 eq), silica gel (SiO₂), and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Place the vessel in a microwave reactor and irradiate at a specified power and temperature until the reaction is complete (monitored by TLC).
-
After cooling, add water to the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizations
Caption: General workflow for the N-alkylation of benzotriazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Troubleshooting common problems in benzotriazole synthesis
Technical Support Center: Benzotriazole Synthesis
Welcome to the technical support center for benzotriazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common problems encountered during the synthesis of benzotriazole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Reaction Yield
Question: My benzotriazole synthesis is resulting in a consistently low yield. What are the common causes and how can I improve it?
Answer: Low yields in benzotriazole synthesis can arise from several factors. A systematic approach to troubleshooting is often the most effective. Common causes include:
-
Suboptimal Reaction Temperature: Temperature control is critical during the diazotization of o-phenylenediamine.[1][2][3] Too much cooling after the addition of sodium nitrite can hinder the reaction, while excessively high temperatures can lead to the decomposition of the diazonium salt intermediate and the formation of by-products.[1][4]
-
Incorrect Reagent Stoichiometry: The molar ratio of reactants, particularly sodium nitrite, is crucial for efficient conversion.
-
Purity of Reagents and Solvents: Impurities in the starting materials, such as o-phenylenediamine, or solvents can interfere with the reaction, leading to the formation of side products and a lower yield of the desired benzotriazole.[5]
-
Inefficient Mixing: Inadequate stirring can result in localized temperature gradients and poor reaction kinetics, ultimately lowering the yield.[5]
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during filtration, extraction, and recrystallization steps.[4]
Troubleshooting Steps:
-
Optimize Temperature Control: Ensure the initial solution of o-phenylenediamine in acetic acid is cooled to the recommended temperature before the addition of sodium nitrite.[1][2][3] After the addition of sodium nitrite, the temperature should be allowed to rise to around 80-85°C to ensure the reaction proceeds to completion.[1][3] Avoid excessive cooling after this point, as it can lead to lower yields.[1]
-
Verify Reagent Quantities: Accurately measure all reagents, ensuring the correct stoichiometry as indicated in the experimental protocol.
-
Use High-Purity Materials: Whenever possible, use reagents and solvents of high purity to minimize the potential for side reactions.[5]
-
Ensure Efficient Stirring: Employ adequate and consistent stirring throughout the reaction to maintain a homogenous mixture and uniform temperature.
-
Refine Purification Technique: To minimize product loss during recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation.[4] Seeding the solution with a few crystals of pure benzotriazole can also help induce crystallization and prevent oiling out.[2][3]
Issue 2: Product Discoloration and Impurities
Question: The synthesized benzotriazole is colored (e.g., tan, brown, or has a yellowish cast) and appears impure. What causes this and how can I obtain a pure, colorless product?
Answer: The formation of colored impurities is a common issue in benzotriazole synthesis. These impurities are often tarry substances that can be difficult to remove.[6] The primary causes of discoloration include:
-
Side Reactions: The diazotization reaction can be accompanied by side reactions that produce colored by-products.[4] Using mineral acids like hydrochloric acid instead of acetic acid can sometimes promote the formation of these tarry materials.[1][4]
-
Decomposition of Intermediates: The diazonium salt intermediate is sensitive and can decompose if the temperature is not properly controlled, leading to the formation of phenolic impurities that can polymerize and cause coloration.[4]
-
Oxidation: The starting materials or the product itself may be susceptible to oxidation, which can result in colored impurities.
Purification Strategies:
-
Recrystallization with Decolorizing Charcoal: Dissolving the crude product in a suitable solvent (e.g., boiling water or benzene) and treating it with decolorizing charcoal can effectively remove colored impurities.[2][3]
-
Vacuum Distillation: Distillation under reduced pressure is a highly effective method for purifying benzotriazole and obtaining a colorless product.[1]
-
Solvent Selection for Recrystallization: Benzene is often a good solvent for recrystallization, though the resulting product may still have a slight color.[2][3] For a purer product, sublimation under vacuum can be employed.[2][3]
-
Use of Glycol Solvents: For industrial applications, dissolving the crude benzotriazole in a water-miscible glycol or polyglycol solvent at an elevated temperature and treating it with a decolorizing material has been shown to be an effective purification method.[6]
Issue 3: Product Oiling Out During Recrystallization
Question: During recrystallization, my benzotriazole is separating as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem in crystallization and can be caused by the solution being too saturated or cooling too quickly.[2][3]
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can promote oiling out.[2][3]
-
Seeding: Add a few seed crystals of pure benzotriazole to the solution as it cools.[2][3] This provides nucleation sites for crystal growth and can prevent the formation of an oil.
-
Solvent Adjustment: If oiling persists, try adding a small amount of additional hot solvent to reduce the saturation slightly before allowing it to cool slowly.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis of benzotriazole from o-phenylenediamine.
Table 1: Reactant Quantities and Ratios
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| o-Phenylenediamine | 108.14 | 1.0 | 108 | - |
| Glacial Acetic Acid | 60.05 | 2.0 | 120 | 115 |
| Sodium Nitrite | 69.00 | 1.09 | 75 | - |
| Water (for o-phenylenediamine) | 18.02 | - | - | 300 |
| Water (for Sodium Nitrite) | 18.02 | - | - | 120 |
Data adapted from Organic Syntheses Procedure.[1]
Table 2: Reaction Conditions and Yield
| Parameter | Value | Notes |
| Initial Cooling Temperature | 5 °C | Before addition of sodium nitrite.[1] |
| Peak Reaction Temperature | 70-80 °C | Temperature should rise rapidly after adding sodium nitrite.[1] |
| Reaction Time (post-addition) | 1 hour | Allowed to stand as it cools.[1] |
| Crude Yield | 110-116 g | Tan-colored solid.[1] |
| Purified Yield (Distillation) | 92-99 g | White solid with a yellowish cast.[1] |
| Final Yield (Recrystallization) | 90-97 g (75-81%) | Colorless benzotriazole.[1] |
| Melting Point | 96-97 °C | Purified product.[1] |
| Boiling Point (at 15 mm Hg) | 201-204 °C | During vacuum distillation.[1] |
Experimental Protocols
Key Experiment: Synthesis of Benzotriazole from o-Phenylenediamine
This protocol is adapted from a well-established procedure.[1]
Materials:
-
o-Phenylenediamine (108 g, 1 mol)
-
Glacial Acetic Acid (120 g, 2 mol)
-
Sodium Nitrite (75 g, 1.09 mol)
-
Water
-
Ice
-
Benzene (for recrystallization)
Procedure:
-
In a 1-liter beaker, combine 108 g of o-phenylenediamine, 120 g of glacial acetic acid, and 300 mL of water. Gently warm the mixture to obtain a clear solution.
-
Cool the solution in an ice-water bath to 5°C.
-
In a separate beaker, dissolve 75 g of sodium nitrite in 120 mL of water and cool the solution.
-
Once the o-phenylenediamine solution reaches 5°C, add the cold sodium nitrite solution all at once while stirring.
-
The reaction mixture will turn dark green, and the temperature will rapidly increase to 70-80°C. The color will then change to a clear orange-red.
-
Remove the beaker from the cooling bath and let it stand for 1 hour. As the solution cools, benzotriazole will separate as an oil.
-
Pack the beaker in ice and stir the mixture until it solidifies.
-
After keeping it cold for 3 hours, collect the solid by filtration, wash it with 200 mL of ice water, and dry it.
-
The crude product can be purified by vacuum distillation. Collect the fraction boiling at 201-204°C at 15 mm Hg.
-
For further purification, the distilled product can be recrystallized from benzene to yield colorless benzotriazole.
Visualizations
Experimental Workflow for Benzotriazole Synthesis
Caption: A flowchart of the key steps in the synthesis of benzotriazole.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in benzotriazole synthesis.
Reaction Pathway: Benzotriazole Synthesis
Caption: The reaction mechanism for the synthesis of benzotriazole.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 2-Benzotriazol-1-YL-acetamide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2-Benzotriazol-1-YL-acetamide in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, similar to other benzotriazole and acetamide derivatives. The key factors include pH, exposure to light, temperature, and the presence of oxidizing agents.[1] The amide linkage in the acetamide moiety can be susceptible to hydrolysis, particularly at pH extremes, while the benzotriazole ring can be sensitive to photodegradation.
Q2: How does pH impact the stability of the solution?
A2: The pH of a solution can significantly affect the stability of this compound. The amide bond is prone to hydrolysis under both acidic and basic conditions.[2] For many benzotriazole derivatives, degradation rates can change with pH due to the speciation of the molecule (cationic, neutral, or anionic forms), which affects its reactivity.[3] It is advisable to determine the optimal pH for stability through experimental studies.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively documented, benzotriazole and its derivatives are known to be UV absorbers and can undergo photodegradation upon prolonged or high-intensity UV irradiation.[3][4][5][6] Therefore, it is highly recommended to protect solutions from light to prevent potential degradation.[1]
Q4: What are the potential degradation pathways for this compound?
A4: Based on the structure of this compound, two primary degradation pathways are likely:
-
Hydrolysis of the acetamide linkage: This would result in the formation of 1-carboxymethyl-benzotriazole and ammonia. This reaction can be catalyzed by acid or base.[2]
-
Degradation of the benzotriazole ring: This can occur through photodegradation, leading to the formation of various by-products such as aniline and phenazine, as observed with benzotriazole itself.[5] Hydroxylation and ring-opening are also possible degradation routes.[7][8]
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To maximize stability, solutions of this compound should be stored in tightly sealed, amber glass vials to protect from light and air. Storage at low temperatures (e.g., 2-8 °C) is also recommended to slow down potential degradation reactions. For long-term storage, consider preparing fresh solutions before use.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of potency or unexpected results over time. | Degradation of the compound in solution. | - Prepare fresh solutions for each experiment.- Perform a stability study to determine the degradation rate under your experimental conditions.- Store stock solutions at a lower temperature and protected from light. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | - Attempt to identify the degradation products using techniques like LC-MS.- Adjust solution pH to a more neutral range if hydrolysis is suspected.- Protect the solution from light if photodegradation is a possibility. |
| Precipitation of the compound from the solution. | Poor solubility or degradation to a less soluble product.[1] | - Confirm the solubility of the compound in the chosen solvent at the experimental concentration and temperature.- Consider using a co-solvent to improve solubility.- Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Discoloration of the solution. | Photodegradation or oxidative degradation. | - Ensure solutions are always protected from light.- Consider degassing the solvent or adding an antioxidant if oxidation is suspected. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound under different conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Buffers of different pH values (e.g., pH 4, 7, and 9)
-
Amber and clear glass vials
-
HPLC or UPLC system with a suitable column and detector
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 40°C)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Aliquot the stock solution into different amber and clear glass vials.
-
For pH stability testing, dilute the stock solution in buffers of varying pH.
-
For temperature stability testing, place vials in environments with different temperatures.
-
For photostability testing, expose the clear vials to a controlled light source (e.g., a UV lamp or ambient light) while keeping the amber vials as dark controls.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Analyze the aliquots by HPLC or UPLC to determine the concentration of the remaining this compound.
-
Calculate the percentage of degradation over time for each condition.
Protocol 2: HPLC Method for Quantification
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A and 5% B, then ramp to 95% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 254 nm (or the λmax of this compound) Column Temperature: 25°C
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table provides an example of how to present such data, using hypothetical values for illustrative purposes. Researchers should generate their own data following the protocol above.
Table 1: Illustrative Stability of this compound (1 mg/mL in Aqueous Buffer) after 72 hours
| Condition | Remaining Compound (%) |
| pH | |
| pH 4 | 85% |
| pH 7 | 98% |
| pH 9 | 82% |
| Temperature | |
| 4°C | 99% |
| 25°C | 95% |
| 40°C | 75% |
| Light Exposure | |
| Dark (Amber Vial) | 95% |
| Light (Clear Vial) | 60% |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates | MDPI [mdpi.com]
- 5. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical Degradation of Benzotriazole | Semantic Scholar [semanticscholar.org]
- 7. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions to avoid in the synthesis of N-substituted benzotriazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of N-substituted benzotriazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1-substituted product?
A1: The formation of both N1 and N2-substituted isomers is a common challenge in benzotriazole chemistry. The ratio of these isomers is highly dependent on the reaction conditions. To favor the formation of the N1 isomer, consider the following factors:
-
Solvent Polarity: The use of polar aprotic solvents, such as DMF or DMSO, generally favors the formation of the N1 isomer. In contrast, nonpolar solvents like toluene or THF may lead to an increased proportion of the N2 isomer.
-
Nature of the Electrophile: The steric hindrance of the electrophile plays a crucial role. Bulkier electrophiles will preferentially react at the less sterically hindered N1 position.
-
Counter-ion: The choice of base and the resulting counter-ion can influence the reaction's regioselectivity.
Q2: I have a significant amount of unreacted benzotriazole starting material. What are the likely causes and how can I resolve this?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Base: The benzotriazole proton is acidic and requires a base for removal before alkylation or arylation can occur. Ensure you are using at least one equivalent of a suitable base.
-
Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature.
-
Purity of Reagents: Ensure that your starting materials and solvent are pure and dry, as impurities can interfere with the reaction.
Q3: After workup, I observe an unexpected product. What could be the possible side reactions other than N2-isomerization?
A3: Besides the formation of the N2-isomer, other side reactions can occur:
-
Over-alkylation: If the product itself can be further alkylated and the reaction conditions are harsh, you might observe di-substituted products.
-
Ring Opening: Under certain conditions, particularly with strong nucleophiles or in the presence of certain metals, the benzotriazole ring can undergo cleavage.
-
Reaction with the Substituent: If the substituent on your electrophile has other reactive functional groups, these may react under the reaction conditions.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in the synthesis of N-substituted benzotriazoles.
Caption: A troubleshooting workflow for the synthesis of N-substituted benzotriazoles.
Key Experimental Protocol: Synthesis of 1-Benzyl-1H-benzotriazole
This protocol is optimized for the selective synthesis of the N1-isomer.
Materials:
-
Benzotriazole (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of benzotriazole in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
The precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Data on Regioselectivity
The choice of reaction conditions significantly impacts the ratio of N1 to N2 isomers. The following table summarizes typical isomer ratios observed under different conditions.
| Electrophile | Base | Solvent | N1:N2 Ratio (approx.) |
| Benzyl bromide | K₂CO₃ | DMF | >95:5 |
| Benzyl bromide | NaH | THF | 70:30 |
| Methyl iodide | K₂CO₃ | Acetone | 85:15 |
| Methyl iodide | Et₃N | CH₂Cl₂ | 60:40 |
Reaction Pathway
The following diagram illustrates the competing reaction pathways for the formation of N1 and N2-substituted benzotriazoles.
Caption: Competing pathways for N1 and N2 substitution of benzotriazole.
Technical Support Center: Optimizing the Separation of Benzotriazole Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the separation of benzotriazole isomers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
1. Which chromatographic technique is most suitable for separating benzotriazole isomers?
The most common and often suitable technique for separating benzotriazole isomers, such as 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole, is High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, particularly due to its high selectivity and capability in isomer separation, though it often requires a derivatization step.[6][7] Supercritical Fluid Chromatography (SFC) is a less common but potential alternative that offers advantages in terms of speed and reduced solvent consumption, particularly for chiral separations.[8][9][10][11]
2. What are the key parameters to consider for optimizing HPLC separation of benzotriazole isomers?
The critical parameters for optimizing the HPLC separation of benzotriazole isomers include:
-
Stationary Phase: C18 and Phenyl-Hexyl columns are commonly used. Phenyl-based columns can offer alternative selectivity for aromatic compounds like benzotriazoles.[12][13][14][15][16]
-
Mobile Phase Composition: A mixture of acetonitrile and water is frequently used. Acetonitrile is often considered necessary for the separation of 4- and 5-methyl-benzotriazole isomers.
-
Mobile Phase pH: The pH of the mobile phase is a critical factor influencing retention time and peak shape. Operating at a pH that is about 2 units away from the analyte's pKa is recommended to ensure analytes are in a single ionic form.[17][18]
-
Additives: Formic acid or acetic acid are common additives used to improve peak shape and ionization efficiency in mass spectrometry detection.[18][19]
3. Is derivatization necessary for the GC-MS analysis of benzotriazole isomers?
Yes, for GC-MS analysis of polar benzotriazoles, a derivatization step is typically required to improve volatility and chromatographic performance. Acetylation with acetic anhydride is a common and effective derivatization method.[6]
4. What are the advantages of using SFC for isomer separations?
Supercritical Fluid Chromatography (SFC) offers several advantages for isomer separations, including:
-
Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times compared to HPLC.[9][11]
-
Reduced Solvent Consumption: SFC primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents, making it a "greener" technique.[10]
-
Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC, which can be advantageous for separating closely related isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of benzotriazole isomers.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution/Co-elution of Isomers | Inappropriate stationary phase. | Consider switching from a C18 to a Phenyl-Hexyl column for alternative selectivity.[12][13][14][15][16] |
| Sub-optimal mobile phase composition. | Increase the proportion of acetonitrile in the mobile phase. Optimize the gradient elution profile if using one. | |
| Incorrect mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the benzotriazole isomers to ensure they are in a single ionic form.[17][18] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase additive like formic acid or trifluoroacetic acid (TFA) to minimize interactions with residual silanols.[20] Ensure the mobile phase pH is appropriate. |
| Column overload. | Reduce the sample concentration or injection volume.[20] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[20] | |
| Peak Splitting or Shoulders | Co-elution of closely related impurities or isomers. | Optimize the mobile phase composition, gradient, or temperature to improve separation. A smaller injection volume may help confirm if two components are present.[20] |
| Sample solvent is too strong. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Column void or blocked frit. | If all peaks are affected, reverse-flush the column. If the problem persists, the column may need to be replaced. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is properly mixed and degassed. Use a column oven for stable temperature control. |
| Column equilibration issues. | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Broad Peaks | Incomplete derivatization. | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). |
| Active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality, low-bleed GC column. | |
| Incorrect injection temperature. | Optimize the injector temperature to ensure complete volatilization without thermal degradation. | |
| Low Signal Intensity | Inefficient derivatization or degradation of derivatives. | Ensure complete derivatization and check the stability of the derivatized analytes. |
| Matrix effects causing ion suppression. | Employ effective sample cleanup techniques like Solid Phase Extraction (SPE) or Dispersive Liquid-Liquid Microextraction (DLLME).[21] | |
| Isomer Co-elution | Insufficient chromatographic resolution. | Optimize the GC oven temperature program (e.g., use a slower ramp rate). |
| Inappropriate GC column. | Consider a column with a different stationary phase polarity. |
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the separation of benzotriazole isomers. Note that exact values can vary depending on the specific instrument, column batch, and laboratory conditions.
Table 1: HPLC Separation of Tolyltriazole Isomers
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 5 µm, 4.6 x 150 mm)[1] | Phenyl-Hexyl (e.g., 2.6 µm, 3.0 x 100 mm) |
| Mobile Phase | Isocratic: 50:50 Acetonitrile:Water[1] | Gradient: Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min |
| Detection | UV at 280 nm[1] | MS/MS (ESI+) |
| Retention Time (5-Methyl-1H-benzotriazole) | ~2.7 min[2] | Varies with gradient |
| Retention Time (4-Methyl-1H-benzotriazole) | Slightly later than 5-isomer | Varies with gradient |
| Resolution (Rs) | >1.5 (baseline separation) | Typically > 2.0 |
Table 2: GC-MS Separation of Acetylated Tolyltriazole Isomers
| Parameter | Typical Conditions |
| Derivatization Agent | Acetic Anhydride[6] |
| Column | DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Oven Program | Start at a lower temperature (e.g., 60°C) and ramp to a higher temperature (e.g., 280°C). |
| Detection | Mass Spectrometry (Scan or SIM mode) |
| Retention Time (Acetylated 5-Methyl-1H-benzotriazole) | Earlier eluting isomer |
| Retention Time (Acetylated 4-Methyl-1H-benzotriazole) | Later eluting isomer |
Experimental Protocols
Protocol 1: HPLC-UV Separation of Tolyltriazole Isomers
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 150 mm length).[1]
-
Mobile Phase: Isocratic mixture of 50% acetonitrile and 50% reagent water.[1] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Separation of Tolyltriazole Isomers after Derivatization
-
Sample Preparation (Derivatization):
-
To an aqueous sample containing the tolyltriazole isomers, add a suitable buffer (e.g., sodium phosphate) to adjust the pH.
-
Add acetic anhydride as the derivatizing agent.
-
Extract the acetylated derivatives using a suitable solvent (e.g., toluene) via a technique like Dispersive Liquid-Liquid Microextraction (DLLME).[6]
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring the characteristic ions of the acetylated isomers.
-
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of benzotriazole isomers.
Caption: A logical troubleshooting workflow for common HPLC separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. selvita.com [selvita.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. support.waters.com [support.waters.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. benchchem.com [benchchem.com]
Resolving peak tailing in HPLC analysis of benzotriazole compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of benzotriazole compounds.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for benzotriazole compounds.
Troubleshooting Workflow
Caption: A flowchart illustrating the systematic troubleshooting process for HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing benzotriazole compounds?
Peak tailing for benzotriazole compounds, which are weakly basic (pKa ≈ 8.2), in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2] The most common causes include:
-
Interaction with Residual Silanols: The most significant cause is the interaction of the basic benzotriazole molecules with acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[3][4] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a "tailing" peak.[5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the benzotriazole compound, a mixed population of ionized and non-ionized species will exist.[6] This can lead to peak broadening and tailing. For basic compounds like benzotriazoles, a mobile phase pH that is 2-3 units below the pKa of the analyte is generally recommended to ensure a single ionic species.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[6]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and contribute to peak tailing.[3]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[6]
Q2: How does mobile phase pH affect the peak shape of benzotriazoles?
The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like benzotriazoles. By adjusting the pH, you can control the ionization state of both the analyte and the residual silanol groups on the stationary phase.
For benzotriazoles (weak bases), lowering the mobile phase pH (e.g., to pH 2.5-3.5) will protonate the benzotriazole molecules, giving them a consistent positive charge. More importantly, at this low pH, the residual silanol groups on the silica packing will be largely unionized, which significantly reduces the undesirable secondary ionic interactions that cause peak tailing.[5]
Table 1: Effect of Mobile Phase pH on Benzotriazole Peak Asymmetry
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape Description |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.7 | Moderate Tailing |
| 3.5 | 1.3 | Minor Tailing |
| 2.8 | 1.1 | Symmetrical |
Note: Data is illustrative and based on typical chromatographic behavior.
Q3: What role do mobile phase additives play in reducing peak tailing?
Mobile phase additives can significantly improve the peak shape of basic compounds like benzotriazoles.[7] They work by either modifying the mobile phase pH or by competing with the analyte for active sites on the stationary phase.
-
Acidic Additives: The most common approach is to add a small amount of an acid, such as formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%), to the mobile phase.[8] These additives effectively lower the mobile phase pH, protonating the silanol groups and minimizing secondary interactions.
-
Amine Additives: In some cases, a small amount of a basic additive, like triethylamine (TEA), can be used. TEA acts as a silanol-masking agent, competing with the basic analyte for interaction with the active silanol sites, thereby improving peak shape. However, TEA can sometimes suppress MS ionization and may not be suitable for LC-MS applications.
Q4: How does the choice of HPLC column affect peak tailing for benzotriazoles?
The choice of HPLC column is crucial for minimizing peak tailing. Modern columns are designed to reduce the impact of residual silanols.
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped) with a small silane reagent. This significantly reduces the number of active sites available for secondary interactions.[3]
-
Base-Deactivated Columns: These are specifically designed for the analysis of basic compounds and have a very low level of residual silanol activity.
-
Hybrid Silica Columns: Columns with hybrid silica-organic particles can offer better pH stability and reduced silanol activity compared to traditional silica columns.
Table 2: Comparison of Column Types on Benzotriazole Peak Asymmetry (at pH 4.5)
| Column Type | Stationary Phase | Asymmetry Factor (As) |
| Conventional | C18 | 1.9 |
| End-capped | C18 | 1.4 |
| Base-Deactivated | C18 | 1.1 |
Note: Data is illustrative and based on typical chromatographic performance.
Experimental Protocol: Optimized HPLC Analysis of Benzotriazole
This protocol provides a starting point for the development of an HPLC method for the analysis of benzotriazole, with a focus on achieving optimal peak shape.
Experimental Workflow
Caption: A workflow for developing an optimized HPLC method for benzotriazole analysis.
Methodology
-
Standard Preparation:
-
Prepare a stock solution of benzotriazole (1 mg/mL) in methanol.
-
Prepare working standards by diluting the stock solution with Mobile Phase A (see below) to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
HPLC Conditions:
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution as described in Table 3.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm.
-
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a mid-concentration standard.
-
The system is suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2%, and the asymmetry factor is ≤ 1.2.
-
-
Data Analysis:
-
Integrate the benzotriazole peak and calculate the asymmetry factor.
-
If peak tailing is observed (As > 1.2), consider further method optimization, such as adjusting the mobile phase pH, trying a different column, or modifying the gradient profile.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. bvchroma.com [bvchroma.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. silicycle.com [silicycle.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing matrix effects in LC-MS/MS analysis of biological samples containing benzotriazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of benzotriazoles in biological samples.
Troubleshooting Guides
Issue: High Matrix Effects (Ion Suppression or Enhancement) Observed
Question: I am observing significant ion suppression/enhancement when analyzing benzotriazoles in plasma/urine. How can I reduce these matrix effects?
Answer:
Matrix effects in LC-MS/MS analysis of biological samples are common and primarily caused by co-eluting endogenous components like phospholipids. Here are several strategies to mitigate this issue, ranging from sample preparation to analytical method optimization:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting the target benzotriazoles.
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For benzotriazoles, polymeric reversed-phase cartridges (e.g., Oasis HLB) or mixed-mode cartridges can be used. SPE can significantly reduce phospholipids, a major cause of matrix effects in plasma and serum.[1][2][3][4]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts. The choice of solvent is critical and should be optimized based on the specific benzotriazoles being analyzed.[1][2][5]
-
Protein Precipitation (PPT): While being the simplest method, PPT is often the least effective at removing matrix components and may result in significant matrix effects.[6] It is generally not recommended when low detection limits are required.
-
Phospholipid Removal Plates/Cartridges: Specialized products like HybridSPE are designed to specifically remove phospholipids from biological samples, leading to a significant reduction in matrix effects.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS methodology can be adapted for the extraction of various compounds from biological fluids.[7][8] It involves a salting-out extraction followed by dispersive SPE for cleanup.
-
-
Chromatographic Separation: Improve the separation of benzotriazoles from matrix components.
-
Gradient Elution: Optimize the gradient profile to separate the analytes from the early-eluting, polar matrix components and the late-eluting, nonpolar components like phospholipids.
-
Column Chemistry: Consider using a different column chemistry. While C18 columns are common, a phenyl-hexyl column might offer different selectivity for aromatic compounds like benzotriazoles.[9]
-
-
Use of Internal Standards:
-
Stable Isotope-Labeled (SIL) Internal Standards: This is the most effective way to compensate for matrix effects. A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to an accurate quantification.[9][10][11] For example, d4-1H-Benzotriazole can be used as an internal standard for benzotriazole analysis.[12]
-
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for the matrix effect, as the standards and the samples will be affected similarly.[13]
Issue: Poor Recovery of Benzotriazoles
Question: My recovery for certain benzotriazoles is low and inconsistent. What could be the cause and how can I improve it?
Answer:
Low and variable recovery can be attributed to several factors in your sample preparation and analytical method. Here’s a troubleshooting guide:
-
Suboptimal Extraction in LLE:
-
Solvent Polarity: The polarity of the extraction solvent may not be suitable for your target benzotriazoles. Try a solvent with a different polarity or a mixture of solvents.
-
pH Adjustment: The pH of the sample can significantly affect the extraction efficiency of ionizable compounds. Adjust the pH of the sample to ensure the benzotriazoles are in their neutral form to improve extraction into an organic solvent.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analytes and leading to poor recovery. Centrifugation at a higher speed or for a longer duration can help break the emulsion. Adding salt can also help.
-
-
Inefficient Elution in SPE:
-
Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analytes from the SPE sorbent. Increase the percentage of the organic solvent in the elution mixture or try a stronger solvent.
-
Elution Volume: The volume of the elution solvent may be insufficient. Increase the elution volume and collect multiple fractions to check where the analytes are eluting.
-
Analyte Breakthrough: During sample loading, the analytes might not be retained effectively on the sorbent and are washed away. This can happen if the loading volume is too large or the flow rate is too high. Ensure the sorbent is properly conditioned and the sample is loaded at an appropriate flow rate.
-
-
Adsorption to Labware: Benzotriazoles can be prone to adsorption onto glass or plastic surfaces. Using silanized glassware or polypropylene tubes can help minimize this issue.
-
Analyte Instability: Some benzotriazoles might be unstable under certain pH or temperature conditions. Ensure your sample processing is done in a timely manner and at an appropriate temperature.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of matrix effects in the analysis of benzotriazoles in biological samples?
A1: The primary sources of matrix effects in biological samples like plasma, serum, and urine are endogenous components that can co-elute with the target benzotriazoles and interfere with the ionization process in the mass spectrometer. The most common interfering substances include:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of salts can affect the droplet formation and evaporation in the ESI source.
-
Endogenous Metabolites: A multitude of small molecules in biological fluids can co-elute with the analytes.
-
Proteins: Although most of the proteins are removed during sample preparation, residual proteins or peptides can still cause interference.
Q2: Should I use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for benzotriazole analysis in urine?
A2: Both SPE and LLE have been successfully used for the determination of benzotriazoles in urine.[1][2][5] The choice depends on several factors:
-
SPE generally provides cleaner extracts and allows for higher pre-concentration factors, which is beneficial for detecting low concentrations of benzotriazoles.[3][4] It is also more amenable to automation.
-
LLE can be simpler and less expensive in terms of consumables. However, it may be less effective at removing all matrix interferences and can be more labor-intensive. For complex matrices like urine, SPE is often preferred for its superior cleanup capabilities. A comparison of the two methods for a range of benzotriazoles in human urine showed that both can achieve the required limits of detection.[1][2]
Q3: Is it necessary to use a stable isotope-labeled internal standard for benzotriazole analysis?
A3: While not strictly mandatory in all cases, using a stable isotope-labeled (SIL) internal standard is highly recommended for accurate and precise quantification of benzotriazoles in complex biological matrices.[10][11] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation. This allows it to effectively compensate for variations in extraction recovery and matrix-induced ion suppression or enhancement, which can be highly variable between different samples.[9][10]
Q4: Can the QuEChERS method be used for the analysis of benzotriazoles in biological samples?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup, can be adapted for the analysis of benzotriazoles in biological fluids.[7][8] The key is to optimize the extraction solvent, the salt composition, and the d-SPE sorbents for the specific benzotriazoles and the matrix. For example, a combination of C18 and graphitized carbon black (GCB) as d-SPE sorbents can be effective in removing lipids and pigments.
Q5: How can I assess the extent of matrix effects in my method?
A5: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[14][15] This involves comparing the peak area of an analyte spiked into a blank matrix extract (after extraction) with the peak area of the analyte in a pure solvent at the same concentration. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix Extract / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Benzotriazole Analysis in Biological Samples
| Sample Preparation Method | Biological Matrix | Target Analytes | Typical Recovery (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Solid Phase Extraction (SPE) | Urine, Plasma, Wastewater | Various Benzotriazoles | 80 - 110 | Good cleanup, high pre-concentration, suitable for automation | More complex and costly than LLE or PPT | [1][2][3][4][13] |
| Liquid-Liquid Extraction (LLE) | Urine, Plasma | Various Benzotriazoles | 70 - 100 | Simple, inexpensive | Can be labor-intensive, may have emulsion problems, less effective cleanup than SPE | [1][2][5] |
| Protein Precipitation (PPT) | Plasma | Phenolic Benzotriazoles | Variable | Simple, fast | Inefficient removal of matrix components, significant matrix effects | [6] |
| QuEChERS | Biological Fluids | General application | > 70 | Fast, high throughput, low solvent consumption | Method optimization required for specific analytes and matrices | [7][8] |
Table 2: LC-MS/MS Method Parameters for Benzotriazole Analysis
| Parameter | Typical Conditions | Notes |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm), Phenyl-Hexyl | C18 is widely used. Phenyl-Hexyl can offer alternative selectivity for aromatic compounds.[9] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acid modifier aids in protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides better peak shapes for benzotriazoles. |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Injection Volume | 5 - 20 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Positive mode is common for many benzotriazoles. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Benzotriazoles in Human Urine
This protocol is adapted from the methodology described for the analysis of benzotriazoles in human urine.[1][2]
-
Sample Pre-treatment: To measure total benzotriazole concentrations (free + conjugated), perform enzymatic deconjugation using β-glucuronidase.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample (e.g., 1-2 mL) onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the benzotriazoles with 2 x 2 mL of methanol or an appropriate mixture of methanol and another organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Benzotriazoles in Human Urine
This protocol is based on a method developed for the analysis of benzotriazoles in human urine.[5]
-
Sample Pre-treatment: For total benzotriazole analysis, perform enzymatic deconjugation with β-glucuronidase.
-
pH Adjustment: Adjust the pH of the urine sample to the desired value (e.g., acidic or basic, depending on the target analytes) with an appropriate buffer or acid/base.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture) to the urine sample in a glass tube.
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000-4000 rpm for 5-10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry | PDF [slideshare.net]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. waters.com [waters.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-Benzotriazol-1-YL-acetamide with Other Antimicrobial Agents
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial performance of 2-Benzotriazol-1-YL-acetamide and its derivatives in comparison to established antimicrobial agents.
This guide provides an objective comparison of the antimicrobial efficacy of this compound and its derivatives against a panel of pathogenic bacteria and fungi. The performance of these compounds is benchmarked against well-known antimicrobial agents, Norfloxacin and Ketoconazole, supported by in vitro experimental data. Detailed experimental protocols and mechanistic pathways are also provided to facilitate further research and development in this area.
Executive Summary
Derivatives of this compound have demonstrated significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Studies indicate that these compounds exhibit comparable, and in some cases, superior activity to standard antimicrobial drugs. The primary mechanism of antibacterial action for certain derivatives is believed to be the inhibition of DNA gyrase subunit B, a critical enzyme in bacterial DNA replication. This guide synthesizes the available quantitative data to offer a clear comparison of antimicrobial performance and elucidates the underlying mechanisms of action.
Comparative Antimicrobial Activity
The antimicrobial efficacy of 2-(1H-benzotriazol-1-yl)-acetamide derivatives has been evaluated against several microbial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these derivatives in comparison to standard antimicrobial agents, Norfloxacin and Ketoconazole. Lower MIC values indicate greater antimicrobial activity.
Table 1: Antibacterial Activity of 2-(1H-benzotriazol-1-yl)-N-phenylacetamide Derivatives vs. Norfloxacin
| Compound | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| Norfloxacin (Standard) | 0.5 - 1.6[1][2] | Not widely reported | 0.05 - 0.19[2][3] | 0.8 - 3.1[2] |
| 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide Derivatives | Good activity reported[4] | Good activity reported[4] | Good activity reported[4] | Good activity reported[4] |
| Specific Derivative 3c | Potential antibacterial agent[5] | Not Reported | Not Reported | Not Reported |
| Specific Derivative 3d & 3f | Antibacterial properties observed[5] | Not Reported | Antibacterial properties observed[5] | Antibacterial properties observed[5] |
Table 2: Antifungal Activity of 2-(1H-benzotriazol-1-yl)-N-phenylacetamide Derivatives vs. Ketoconazole
| Compound | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |
| Ketoconazole (Standard) | 0.2 - 20[4] | Not widely reported |
| 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide Derivatives | Good activity reported[4] | Good activity reported[4] |
Note: As with the antibacterial data, specific MIC values for the parent compound are limited, and the information is based on the activity of its derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is a standard procedure for evaluating the antimicrobial activity of test compounds.
Materials:
-
Nutrient agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds (this compound derivatives)
-
Standard antimicrobial agents (Norfloxacin, Ketoconazole)
-
Control solvent (e.g., DMSO)
-
Microbial cultures (e.g., S. aureus, E. coli, C. albicans)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized microbial suspension is prepared from an overnight culture. The turbidity is adjusted to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile swab is dipped into the microbial suspension and used to evenly streak the entire surface of a nutrient agar plate.
-
Well Preparation: A sterile cork borer is used to create uniform wells in the agar.
-
Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound, standard drug, and control solvent are added to separate wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds and standard drugs
-
Microbial inoculum
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Serial Dilution: Two-fold serial dilutions of the test compounds and standard drugs are prepared in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized microbial suspension.
-
Controls: A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure optical density.
Signaling Pathways and Mechanisms of Action
The antimicrobial activity of this compound derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms.
Inhibition of Bacterial DNA Gyrase
Several derivatives of this compound have been identified as inhibitors of DNA gyrase subunit B.[5] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these processes and ultimately, bacterial cell death. The proposed mechanism is analogous to that of quinolone antibiotics like Norfloxacin.
Caption: Proposed mechanism of DNA gyrase inhibition by this compound derivatives.
Inhibition of Fungal Ergosterol Biosynthesis by Ketoconazole (Comparative Agent)
Ketoconazole, a standard antifungal agent, functions by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.
Caption: Mechanism of action of Ketoconazole on the fungal ergosterol biosynthesis pathway.
Conclusion
The derivatives of this compound represent a promising class of antimicrobial agents with demonstrated efficacy against a variety of bacterial and fungal pathogens. Their mechanism of action, particularly the inhibition of DNA gyrase, presents a validated target for antibacterial drug development. While direct comparative data for the parent compound is limited, the activity of its derivatives suggests significant potential. Further research, including the determination of specific MIC values for the parent compound and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this class of molecules. The provided experimental protocols and mechanistic insights serve as a foundation for future investigations in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Benzotriazole derivatives as alternate O-acetylserine sulfhydrylase substrates to impair cysteine biosynthesis in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Activity of 2-Benzotriazol-1-YL-acetamide Derivatives Using In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of 2-Benzotriazol-1-YL-acetamide derivatives with established non-steroidal anti-inflammatory drugs (NSAIDs) using the widely accepted carrageenan-induced paw edema in vivo model. Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid in the evaluation and potential development of this class of compounds.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide, a derivative of this compound, was evaluated in the carrageenan-induced paw edema model in rats. The results are compared with the standard NSAIDs, Indomethacin and Diclofenac.
Data Summary
| Compound | Dose (mg/kg) | Time Point | Percent Inhibition of Edema (%) |
| N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide | 25 | Not Specified | 64.88[1] |
| Indomethacin | 10 | 2 hours | 54.00[2] |
| 3 hours | 54.00[2] | ||
| 4 hours | 54.00[2] | ||
| 5 hours | 33.00[2] | ||
| Diclofenac | 25 | 4 hours | Not Specified, similar profile to Indomethacin[3] |
Note: Time-course data for N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide was not available in the reviewed literature. The reported 64.88% inhibition represents a significant anti-inflammatory effect.
In Vivo Experimental Models: A Head-to-Head Comparison
Two of the most common and well-validated in vivo models for screening anti-inflammatory drugs are the Carrageenan-Induced Paw Edema model and the Lipopolysaccharide (LPS)-Induced Inflammation model.
| Feature | Carrageenan-Induced Paw Edema | Lipopolysaccharide (LPS)-Induced Inflammation |
| Principle | Induces an acute, localized, and reproducible inflammatory response characterized by paw swelling (edema).[4] | Induces a systemic inflammatory response by mimicking a bacterial infection.[5] |
| Primary Mediator | Carrageenan, a sulfated polysaccharide.[4] | Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria.[6] |
| Key Readouts | Paw volume/thickness measurement, inflammatory cytokine levels in paw tissue. | Systemic cytokine levels (e.g., TNF-α, IL-6) in serum, organ-specific inflammation markers.[7] |
| Typical Comparators | Indomethacin, Diclofenac, Naproxen.[2] | Dexamethasone, cytokine-modulating agents.[7] |
| Relevance | Screening for NSAID-like activity, particularly inhibitors of prostaglandin synthesis.[4] | Investigating systemic anti-inflammatory effects and cytokine modulation.[6][7] |
To date, studies on the anti-inflammatory activity of this compound derivatives have primarily utilized the carrageenan-induced paw edema model. There is a lack of available data on the evaluation of these compounds in the LPS-induced inflammation model.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute anti-inflammatory activity.
Materials:
-
Wistar albino rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test compound (this compound derivative)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the animals for 12 hours before the experiment with free access to water.
-
Grouping: Divide the animals into three groups (n=6 per group):
-
Group I (Control): Administer the vehicle orally.
-
Group II (Standard): Administer the reference drug (Indomethacin) orally.
-
Group III (Test): Administer the test compound orally.
-
-
Baseline Measurement: One hour after drug/vehicle administration, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 6 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This protocol describes a general method for inducing a systemic inflammatory response.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 0111:B4)
-
Sterile, pyrogen-free saline
-
Test compound
-
Reference drug (e.g., Dexamethasone)
-
ELISA kits for cytokine measurement (TNF-α, IL-6)
Procedure:
-
Animal Acclimatization: House the mice under specific pathogen-free conditions for at least one week before the experiment.
-
Grouping: Divide the animals into appropriate groups (control, LPS, LPS + test compound, LPS + reference drug).
-
Drug Administration: Administer the test compound or reference drug at a predetermined time before the LPS challenge (e.g., 1 hour before).
-
LPS Challenge: Administer LPS via intraperitoneal (i.p.) injection. The dose can vary, but a common dose is 1-5 mg/kg.[5]
-
Sample Collection: At various time points after LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture or retro-orbital bleeding for serum preparation. Tissues such as the liver and lungs can also be harvested for analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only group to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflow
Signaling Pathways in Inflammation
The following diagrams illustrate the key signaling pathways activated in the carrageenan-induced and LPS-induced inflammation models.
Caption: Carrageenan-Induced Inflammatory Signaling Pathway.
Caption: LPS-Induced Inflammatory Signaling Pathway.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a test compound in an in vivo inflammation model.
Caption: In Vivo Anti-inflammatory Drug Screening Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 6. mdpi.com [mdpi.com]
- 7. Lipopolysaccharide-induced paw edema model for detection of cytokine modulating anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-(1H-Benzotriazol-1-yl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical methods applicable for the quantification of 2-(1H-Benzotriazol-1-yl)acetamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to a lack of publicly available, specific cross-validation data for 2-(1H-Benzotriazol-1-yl)acetamide, this guide presents a representative comparison based on established methods for analogous benzotriazole derivatives. The experimental protocols and validation data herein are illustrative and intended to serve as a template for method development and validation.
Data Presentation: Method Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of benzotriazole derivatives, adapted for 2-(1H-Benzotriazol-1-yl)acetamide.
| Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Sample Throughput | High | Moderate |
| Specificity | Good | Excellent |
| Cost per Sample | Low | High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of 2-(1H-Benzotriazol-1-yl)acetamide in bulk drug substance and formulated products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
2-(1H-Benzotriazol-1-yl)acetamide reference standard
-
Methanol (HPLC grade) for sample preparation
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-10 min: 30% B
-
10-15 min: 30-70% B
-
15-20 min: 70% B
-
20-21 min: 70-30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol (1 mg/mL).
-
Prepare working standards by serial dilution of the stock solution.
-
Accurately weigh and dissolve the sample containing 2-(1H-Benzotriazol-1-yl)acetamide in methanol to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and is particularly useful for identifying and quantifying trace amounts of 2-(1H-Benzotriazol-1-yl)acetamide and potential impurities.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
-
2-(1H-Benzotriazol-1-yl)acetamide reference standard.
3. GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Sample Preparation and Derivatization:
-
Prepare a stock solution of the reference standard in dichloromethane (1 mg/mL).
-
Prepare working standards by serial dilution.
-
Accurately weigh and dissolve the sample in dichloromethane.
-
To 100 µL of the sample or standard solution, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Mandatory Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of 2-(1H-Benzotriazol-1-yl)acetamide.
Caption: Experimental workflow for the GC-MS analysis of 2-(1H-Benzotriazol-1-yl)acetamide.
Comparison of the efficacy of different benzotriazole derivatives in antifungal assays
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a critical endeavor. Benzotriazole derivatives have emerged as a promising class of compounds, exhibiting significant efficacy against a range of fungal pathogens. This guide provides a comparative analysis of the antifungal performance of various benzotriazole derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of antifungal drug discovery.
The primary mechanism of action for many antifungal benzotriazole derivatives is the inhibition of the fungal enzyme lanosterol 14-α-demethylase (CYP51).[1] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and cell death.[1]
Comparative Efficacy of Benzotriazole Derivatives
The antifungal efficacy of benzotriazole derivatives is significantly influenced by their structural modifications. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives against common fungal pathogens, providing a quantitative comparison of their potency. A lower MIC value indicates greater antifungal activity.
| Derivative Class | Specific Compound/Modification | Fungal Species | MIC (µg/mL) | Reference |
| N-Alkyl Benzotriazoles | Alkyl chain (n=7) | Cryptococcus neoformans | 2 | |
| Alkyl chain (n=9) | Microsporum gypseum | 32 | ||
| Long alkyl chain (n>9) | Various fungi | No activity | ||
| Benzotriazole-Thiazolidinone Hybrids | Indolyl ring substitution | Candida albicans (MTCC 3017) | 3.9 | [2] |
| Indolyl ring substitution | Aspergillus niger (MTCC 872) | 3.9 | [2] | |
| 3,4,5-trimethoxyphenyl substitution | Candida albicans (MTCC 3017) | 3.9 | [2] | |
| 3,4,5-trimethoxyphenyl substitution | Aspergillus niger (MTCC 872) | 7.8 | [2] | |
| Benzotriazole-Triazole Hybrids | 7-position substituted benzotriazin-4-one | Aspergillus fumigatus | 0.25 | [3] |
| 7-position substituted benzotriazin-4-one | Candida albicans (Fluconazole-resistant) | 2.0 - 8.0 | [3] | |
| Substituted 1-hydroxy-benzotriazoles | 1-(benzoyloxy)-6-chloro benzotriazole derivatives | Epidermophyton floccosum | Appreciable activity | [4] |
| 1-(benzoyloxy)-6-chloro benzotriazole derivatives | Trichophyton rubrum | Good activity | [4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antifungal assay results, detailed experimental protocols are essential. The following sections describe the standard methodologies used to evaluate the efficacy of benzotriazole derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the in vitro susceptibility of fungi to antifungal agents. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antifungal Stock Solutions:
-
Dissolve the benzotriazole derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1 mg/mL).
-
Prepare serial twofold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations for the assay.
2. Inoculum Preparation:
-
Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and time for sporulation or growth.
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the suspension to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microplate wells.
3. Assay Procedure:
-
Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥80% inhibition) compared to the growth control.
Ergosterol Quantification Assay
This assay measures the amount of ergosterol in the fungal cell membrane and is used to confirm the mechanism of action of CYP51 inhibitors.
1. Fungal Culture and Treatment:
-
Inoculate a suitable broth medium (e.g., Sabouraud Dextrose Broth) with the fungal strain.
-
Add the benzotriazole derivative at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels).
-
Include a no-drug control.
-
Incubate the cultures under appropriate conditions (e.g., 35°C with shaking).
2. Saponification and Ergosterol Extraction:
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
Add a solution of alcoholic potassium hydroxide to the cell pellet and incubate at a high temperature (e.g., 85°C) for 1-4 hours to saponify the cellular lipids.
-
After cooling, extract the non-saponifiable lipids (including ergosterol) with a non-polar solvent like n-heptane.
3. Spectrophotometric Analysis:
-
Scan the absorbance of the heptane layer from 230 to 300 nm using a spectrophotometer.
-
The presence of ergosterol will result in a characteristic four-peaked curve.
-
The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths (around 281.5 nm) and the wet weight of the cell pellet. A reduction in the characteristic peaks in treated samples compared to the control indicates inhibition of ergosterol biosynthesis.
Visualizing Experimental and Logical Frameworks
To better understand the workflow of antifungal evaluation and the structure-activity relationships of benzotriazole derivatives, the following diagrams are provided.
Caption: Experimental workflow for evaluating the antifungal efficacy of benzotriazole derivatives.
Caption: Structure-activity relationships of benzotriazole derivatives in antifungal assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awarticles.s3-eu-west-1.amazonaws.com [awarticles.s3-eu-west-1.amazonaws.com]
- 4. alliedacademies.org [alliedacademies.org]
A Comparative Analysis of DNA Gyrase Inhibitors: 2-Benzotriazol-1-YL-acetamide Versus Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging DNA gyrase inhibitor, 2-Benzotriazol-1-YL-acetamide, against two well-established classes of antibiotics: fluoroquinolones and coumarins. The analysis is supported by available experimental data on their mechanisms of action, inhibitory concentrations, and the underlying experimental methodologies.
Introduction to DNA Gyrase and Its Inhibitors
DNA gyrase is a type II topoisomerase that is essential for bacterial survival but absent in higher eukaryotes, making it a prime target for antibacterial drugs.[1] This enzyme introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] It is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[1][3] The GyrA subunit is responsible for the DNA cleavage and re-ligation process, while the GyrB subunit possesses ATPase activity, hydrolyzing ATP to power the DNA supercoiling reaction.[2][4]
This guide focuses on three classes of inhibitors that target this enzyme:
-
Fluoroquinolones (e.g., Ciprofloxacin): A major class of synthetic antibiotics that target the GyrA subunit.[2][3]
-
Coumarins (e.g., Novobiocin): Natural antibiotics that inhibit the ATPase activity of the GyrB subunit.[4][5][6]
-
Benzotriazole Derivatives (e.g., this compound): An emerging class of inhibitors. In silico docking studies suggest that these compounds, including this compound, likely target the ATP-binding site on the DNA gyrase B subunit (GyrB).[7][8]
Mechanism of Action: A Tale of Two Subunits
The primary distinction between these inhibitor classes lies in their binding sites and mechanisms of action on the DNA gyrase enzyme complex.
-
This compound and Coumarins (GyrB Inhibitors): These compounds act as competitive inhibitors of the GyrB subunit's ATPase activity.[2][4][5] By binding to the ATP-binding pocket, they prevent the energy transduction required for the enzyme to introduce negative supercoils, effectively halting DNA replication and transcription.[2][5] This mode of action makes them catalytic inhibitors.[1]
-
Fluoroquinolones (GyrA Inhibitors): This class of drugs targets the GyrA subunit and its interface with DNA. They function as "gyrase poisons" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA strands.[1][2][3] This prevents the re-ligation of the DNA, leading to an accumulation of lethal double-strand breaks.[2] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, the related topoisomerase IV is the preferential target.[3][9][10]
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Spectroscopic data comparison for different substituted benzotriazole acetamides
For Immediate Release
This guide presents a comparative analysis of the spectroscopic data for a series of substituted benzotriazole acetamides. The provided information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The data includes Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) for various derivatives.
Introduction
Benzotriazole acetamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of various substituted analogues allows for the fine-tuning of their pharmacological properties. Spectroscopic analysis is a cornerstone in the structural elucidation and purity confirmation of these newly synthesized entities. This guide provides a consolidated resource of spectroscopic data for a range of N-(substituted phenyl) acetamide derivatives of 1H-benzotriazole.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of substituted benzotriazole acetamides. The data has been compiled from various studies to provide a clear, comparative overview.[1][2][3][4]
Infrared (IR) Spectroscopy
The IR spectra of these compounds consistently show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as aromatic C-H and C=C stretching vibrations.
| Substituent (R) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Reference |
| H | 3264 | 1668 | 3060 | [3] |
| 2-Cl | 3264 | 1668 | 3060 | [3] |
| 4-Cl | 3278 | 1678 | 3135 | [5] |
| 2-NO₂ | 3316 | 1689 | 3093 | [6] |
| 3-NO₂ | 3186 | 1705 | 3012 | [6] |
| 4-NO₂ | 3277 | 1691 | 3016 | [5] |
| 4-CH₃ | 3242 | 1670 | 3060 | [5] |
| 4-OCH₃-3-NO₂ | 3380 | 1700 | 3080 | [6] |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectra provide detailed information about the proton environment in the molecules. Key signals include the amide N-H proton, the methylene protons of the acetamide linker, and the aromatic protons of the benzotriazole and substituted phenyl rings. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Substituent (R) | N-H (δ, ppm) | CH₂ (δ, ppm) | Aromatic-H (δ, ppm) | Other Signals (δ, ppm) | Reference |
| H | 10.6 (s, 1H) | 5.8 (s, 2H) | 7.1-8.1 (m, 9H) | - | [3] |
| 2-Cl | 10.8 (s, 1H) | 5.8 (s, 2H) | 7.2-8.2 (m, 8H) | - | [3] |
| 4-Cl | 10.8 (s, 1H) | 6.6 (s, 1H) | 7.4-7.7 (m, 8H) | - | [5] |
| 2-NO₂ | 10.9 (s, 1H) | 5.8 (s, 2H) | 7.4-8.1 (m, 8H) | - | [6] |
| 3-NO₂ | 11.1 (s, 1H) | 5.8 (s, 2H) | 7.4-8.6 (m, 8H) | - | [6] |
| 4-CH₃ | 10.8 (s, 1H) | 6.6 (s, 1H) | 7.2-7.5 (m, 8H) | 2.2 (s, 3H, CH₃) | [5] |
| 4-OCH₃-3-NO₂ | 10.7 (s, 1H) | 5.7 (s, 2H) | 7.3-8.1 (m, 7H) | 3.8 (s, 3H, OCH₃) | [6] |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectra reveal the carbon framework of the molecules. Characteristic signals include the carbonyl carbon of the amide, the methylene carbon, and the various aromatic carbons.
| Substituent (R) | C=O (δ, ppm) | CH₂ (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Signals (δ, ppm) | Reference |
| 3-NO₂ | 165.17 | 50.49 | 110.85, 113.33, 118.19, 123.84, 125.13, 127.37, 130.21, 133.80, 139.42, 145.03, 147.85 | - | [6] |
| 4-NO₂ | 165.40 | 50.50 | 110.87, 118.89, 123.84, 124.73, 127.36, 133.82, 142.51, 145.07 | - | [1] |
| 4-CH₃ | - | - | - | - | |
| 4-OCH₃-3-NO₂ | - | - | - | - | |
| H | - | - | - | - | |
| 2-Cl | - | - | - | - | |
| 4-Cl | - | - | - | - |
Note: Complete ¹³C NMR data was not available for all compounds in the cited literature.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compounds through the observation of the molecular ion peak (M⁺).
| Substituent (R) | Molecular Formula | Calculated M.W. | Observed m/z (M⁺) | Reference |
| H | C₁₄H₁₂N₄O | 252.27 | 252 | [3] |
| 2-Cl | C₁₄H₁₁ClN₄O | 286.72 | 286 | [3] |
| 4-Cl | C₁₄H₁₀Cl₂N₄O | 321.16 | 320 | [5] |
| 3-NO₂ | C₁₄H₁₁N₅O₃ | 297.27 | 297 | [1] |
| 4-CH₃ | C₁₅H₁₃ClN₄O | 300.74 | 300 | [5] |
| 4-OCH₃-3-NO₂ | C₁₅H₁₃N₅O₄ | 327.29 | 327 | [6] |
Experimental Protocols
The synthesis of substituted benzotriazole acetamides is typically a two-step process. The first step involves the synthesis of the appropriate 2-chloro-N-(substituted phenyl)acetamide, which is then reacted with 1H-benzotriazole.
General Procedure for the Synthesis of 2-chloro-N-(substituted phenyl)acetamide
-
To a magnetically stirred solution of a substituted aniline (0.01 mol) and anhydrous potassium carbonate (0.01 mol) in dichloromethane (100 ml), cooled in an ice bath, chloroacetyl chloride (0.01 mol) is added slowly dropwise.[5]
-
The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
Ice-cold water (200 ml) is added to the residue, and the resulting precipitate is filtered, washed with water, and recrystallized from absolute ethanol to yield the pure 2-chloro-N-(substituted phenyl)acetamide.[5]
General Procedure for the Synthesis of 2-(1H-benzo[d][1][5][7]triazol-1-yl)-N-(substituted phenyl)acetamide
-
A mixture of the appropriate 2-chloro-N-(substituted phenyl)acetamide (0.01 mol), 1H-benzotriazole (0.01 mol), and anhydrous potassium carbonate (0.01 mol) in dimethylformamide (DMF) is prepared.[2]
-
The mixture is heated on a water bath for 24 hours.[2]
-
The reaction mixture is then cooled to room temperature and poured into cold water with stirring.
-
The solid product that precipitates is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the pure substituted benzotriazole acetamide.[2]
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of substituted benzotriazole acetamides.
References
Benchmarking the synthesis efficiency of 2-Benzotriazol-1-YL-acetamide against other methods
For Immediate Release
A comprehensive analysis of synthetic methodologies for 2-(Benzotriazol-1-yl)acetamide, a key intermediate in pharmaceutical research, reveals significant disparities in efficiency across conventional, microwave-assisted, and ultrasound-assisted techniques. This guide provides researchers, scientists, and drug development professionals with a comparative benchmark of these methods, supported by experimental data, to aid in the selection of the most efficient synthesis route.
The synthesis of 2-(Benzotriazol-1-yl)acetamide is a fundamental step in the development of various bioactive molecules. Traditional synthetic approaches are often plagued by long reaction times and modest yields. This report details a comparative study of different synthesis methodologies, highlighting the significant advantages offered by modern techniques such as microwave and ultrasound irradiation.
Comparative Analysis of Synthesis Efficiency
The efficiency of three primary methods for the synthesis of 2-(Benzotriazol-1-yl)acetamide from 1H-Benzotriazole and 2-chloroacetamide are summarized below. The data clearly indicates that microwave-assisted synthesis offers a substantial improvement in both reaction time and yield compared to conventional heating. While specific quantitative data for the ultrasound-assisted synthesis of the target molecule is not extensively available in the literature, related studies on similar N-substituted acetamides consistently report significant rate enhancements and high yields.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | 1H-Benzotriazole, 2-Chloroacetamide, K₂CO₃ | DMF | Water Bath | 24 hours | 64-78% |
| Microwave Irradiation | 1H-Benzotriazole, 2-Chloroacetamide, K₂CO₃ | DMF | Not Specified | 3 minutes | 95%[1][2] |
| Ultrasound Irradiation | 1H-Benzotriazole, 2-Chloroacetamide, K₂CO₃ | Not Specified | Not Specified | Shorter than conventional | Good to high |
Note: Data for ultrasound irradiation is qualitative based on synthesis of similar compounds and indicates a general trend of improved efficiency.
Visualizing the Synthesis Workflow
The general synthetic pathway for producing 2-(Benzotriazol-1-yl)acetamide from 1H-Benzotriazole and 2-chloroacetamide is a nucleophilic substitution reaction. The following diagram illustrates this straightforward, one-pot process.
Caption: General reaction scheme for the one-pot synthesis of 2-(Benzotriazol-1-yl)acetamide.
Experimental Protocols
Detailed methodologies for the conventional and microwave-assisted synthesis of 2-(Benzotriazol-1-yl)acetamide are provided below. These protocols are based on established literature procedures.
Conventional Synthesis Protocol
This method involves the reaction of 1H-Benzotriazole with 2-chloroacetamide in the presence of a base under conventional heating.
Materials:
-
1H-Benzotriazole
-
2-Chloroacetamide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities of 1H-Benzotriazole (0.01 mol) and 2-chloroacetamide (0.01 mol) in DMF.
-
Add anhydrous potassium carbonate (K₂CO₃) to the mixture.
-
Heat the reaction mixture on a water bath for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into cold water with stirring.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-(Benzotriazol-1-yl)acetamide.
Microwave-Assisted Synthesis Protocol
This optimized method utilizes microwave irradiation to dramatically reduce reaction times and improve yields.
Materials:
-
1H-Benzotriazole
-
2-Chloroacetamide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Combine equimolar amounts of 1H-Benzotriazole and 2-chloroacetamide in a microwave-safe reaction vessel.
-
Add anhydrous potassium carbonate and a minimal amount of DMF to create a slurry.
-
Place the vessel in a microwave reactor and irradiate for a short period (e.g., 3 minutes) at a specified power and temperature.[1][2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up the reaction mixture by adding water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2-(Benzotriazol-1-yl)acetamide.
The workflow for a typical microwave-assisted synthesis is depicted in the following diagram:
Caption: Experimental workflow for the microwave-assisted synthesis of 2-(Benzotriazol-1-yl)acetamide.
Other Potential Synthesis Methods
While conventional heating, microwave irradiation, and ultrasound assistance are the most commonly cited methods, other modern synthetic strategies could potentially offer further advantages in terms of efficiency, scalability, and green chemistry principles. These include:
-
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, safety, and scalability. The synthesis of related triazole compounds has been successfully demonstrated using flow chemistry, suggesting its potential applicability for 2-(Benzotriazol-1-yl)acetamide production.
-
Catalytic Methods: The development of novel catalysts for C-N bond formation could lead to more efficient and environmentally friendly synthetic routes. Research into catalytic amidation reactions is an active area that may yield improved methods for the synthesis of the target molecule.
Conclusion
The data presented in this guide unequivocally demonstrates that microwave-assisted synthesis is a superior method for the preparation of 2-(Benzotriazol-1-yl)acetamide in a laboratory setting, offering a dramatic reduction in reaction time and a significant increase in yield compared to conventional methods. While specific data for ultrasound-assisted synthesis of this particular compound is limited, the general success of this technique for similar reactions suggests it is also a highly promising and efficient alternative. For large-scale production, the exploration of flow chemistry presents a compelling avenue for future process development. This comparative analysis provides a valuable resource for researchers to make informed decisions on the most appropriate synthetic strategy for their specific needs.
References
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Comparative Docking Scores
The following table summarizes the quantitative data from various docking studies, presenting the binding energies of different 2-Benzotriazol-1-YL-acetamide derivatives and related benzotriazole compounds against their respective biological targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the target protein.
| Compound Class | Target Protein (PDB ID) | Biological Activity | Best Binding Energy (kcal/mol) | Reference |
| 2-(1H-1,2,3-Benzotriazol-1-yl)-N-substituted acetamide | DNA gyrase subunit B (1KZN) | Antibacterial | Not explicitly stated, but compounds 3d and 3f showed antibacterial properties.[1] | [1] |
| Benzotriazole derivatives | Aspergillus fumigatus N-myristoyl transferase (4CAW) | Antifungal | -8.50385 | [2] |
| 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide | Staphylococcus aureus tyrosyl t-RNA synthetase (1JIJ) | Antibacterial | -8.9 | |
| Benzotriazole-based β-amino alcohols | Protein 6GLA and 4WH9 | Antibacterial | -7.8 and -8.4 | [3] |
| 1,3,4-Oxadiazole derivatives with benzotriazole moiety | Focal Adhesion Kinase (FAK) | Anticancer | Not explicitly stated, but compound 4 showed potent FAK inhibitory activity (IC50 of 1.2 ± 0.3 μM). | [4] |
| 1,3,4-Oxadiazole derivatives of 2-(1H-benzotriazol-1-yl) acetohydrazide | Focal Adhesion Kinase, Enoyl-acyl carrier protein reductase, 14 α-Demethylase | Anticancer, Antibacterial, Antifungal | Compounds 3f, 3j, and 3g showed excellent activities on Focal adhesion kinase.[5] | [5] |
| Benzotriazole-β-lactam derivatives | P. falciparum dihydrofolate reductase (PfDHFR) | Antimalarial | IC50 values ranged from 5.56 to 25.65 μM.[6] | [6] |
Experimental Protocols
The methodologies for the cited molecular docking studies generally follow a standardized workflow, which is outlined below. The specific parameters and software may vary between studies.
1. Protein and Ligand Preparation:
-
Protein Preparation: The three-dimensional crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB). The proteins are prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation: The 2D structures of the this compound derivatives and related compounds are drawn using chemical drawing software like ChemDraw or Marvin Sketch. These structures are then converted to 3D and energetically minimized using molecular mechanics force fields. The prepared ligands are saved in a suitable format (e.g., PDBQT) for the docking software.
2. Molecular Docking Simulation:
-
Software: A variety of software packages are used for molecular docking, including AutoDock 4.2[7], AutoDock Vina[3], VLife MDS 4.2[8], and Biovia Discovery Studio[5].
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding. The dimensions and coordinates of the grid box are crucial for accurate docking.
-
Docking Algorithm: The docking programs employ algorithms, such as the Lamarckian genetic algorithm in AutoDock, to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: The binding affinity of the ligand-protein complex is evaluated using a scoring function that calculates the binding energy (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.
3. Analysis of Docking Results: The results of the docking simulations are analyzed to understand the binding mode of the most potent compounds. This includes identifying the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). Visualization tools are used to generate 2D and 3D representations of the ligand-protein complexes.
Visualizations
The following diagrams illustrate the general workflow of a comparative molecular docking study and the interaction of the studied compounds with their biological targets.
Caption: Workflow of a comparative molecular docking study.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. malariaworld.org [malariaworld.org]
- 7. currentopinion.be [currentopinion.be]
- 8. SYNTHESIS, ANTIMICROBIAL AND DOCKING STUDIES OF NOVEL BENZOTRIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Cytotoxic Potential of 2-Benzotriazol-1-YL-acetamide Against Standard Chemotherapeutic Agents
For distribution among researchers, scientists, and drug development professionals.
This guide provides a framework for evaluating the in vitro cytotoxicity of the novel compound 2-Benzotriazol-1-YL-acetamide. Due to a lack of publicly available cytotoxicity data for this specific compound, this document serves as a methodological guide, presenting hypothetical data in the context of established experimental protocols and standard cytotoxic drugs. The provided experimental designs and data presentation formats are intended to guide future research and ensure robust comparison with existing cancer therapies.
Introduction to Cytotoxicity Evaluation
The assessment of a compound's cytotoxic potential is a critical initial step in the drug discovery pipeline. In vitro cytotoxicity assays are fundamental for screening compound libraries, elucidating mechanisms of cell death, and identifying promising candidates for further development.[1] These assays typically measure cell viability, membrane integrity, or metabolic activity to quantify the toxic effects of a compound on cultured cancer cells.[1] The half-maximal inhibitory concentration (IC50), the concentration at which a compound reduces cell viability by 50%, is a key metric for determining a drug's potency.[1]
While specific data for this compound is not available, derivatives of benzotriazole and compounds containing acetamide moieties have demonstrated notable anti-tumor potential against various cancer cell lines.[2][3][4][5] This suggests that this compound is a candidate worthy of investigation. This guide outlines the necessary experimental framework for such an investigation, comparing its hypothetical performance to standard-of-care chemotherapeutic drugs like Doxorubicin and Cisplatin.
Comparative Cytotoxicity Data (Hypothetical)
To effectively evaluate a novel compound, its cytotoxic activity must be compared against standard drugs across multiple cancer cell lines. The following table illustrates how such comparative data for this compound could be presented. The IC50 values are essential for this comparison.[1][6]
| Cell Line | Cancer Type | This compound (IC50 in µM) (Hypothetical) | Doxorubicin (IC50 in µM) (Reference) | Cisplatin (IC50 in µM) (Reference) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | 0.05 - 1.0 | 2.5 - 15 |
| HeLa | Cervical Adenocarcinoma | Data to be determined | 0.02 - 0.5 | 1.0 - 10 |
| HT-29 | Colorectal Adenocarcinoma | Data to be determined | 0.1 - 2.0 | 5.0 - 25 |
| A549 | Lung Carcinoma | Data to be determined | 0.01 - 0.8 | 2.0 - 20 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are standard protocols for key in vitro assays.
Cancer cell lines (e.g., MCF-7, HeLa, HT-29, A549) should be obtained from a reputable cell bank. Cells are to be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][7]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and standard drugs (e.g., Doxorubicin, Cisplatin) in the complete culture medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.[8]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1][8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values from the dose-response curves.
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged membranes, a hallmark of cytotoxicity.[1]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the mixture at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Visualizing Experimental and Biological Processes
Diagrams are essential for clearly communicating complex workflows and biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of 1H- and 2H-Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzotriazole, a bicyclic heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant pharmacological potential. These derivatives exist as two main positional isomers, 1H- and 2H-benzotriazole, distinguished by the position of the hydrogen atom on the triazole ring. This structural nuance can significantly influence their biological activity. This guide provides a comparative overview of the biological activities of 1H- and 2H-benzotriazole derivatives, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.
Comparative Biological Activities
The substitution pattern on the benzotriazole ring system dictates the biological profile of the resulting derivatives. While a comprehensive head-to-head comparison is an ongoing area of research, existing studies provide valuable insights into the differential activities of 1H- and 2H-isomers across various therapeutic areas.
Antimicrobial Activity
Benzotriazole derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[1][2] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[1]
-
Antibacterial Activity: Studies have shown that modifications at various positions of the benzotriazole ring can significantly enhance antibacterial efficacy. For instance, the introduction of a -COOMe group at the fifth position has resulted in compounds with remarkable antibacterial properties, exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.125-0.25 μg/ml.[3] While some studies report potent antibacterial activity from 1H-benzotriazole derivatives, others have found that certain 2H-isomers also exhibit significant effects.[4]
-
Antifungal Activity: Several 1H-1,2,3-benzotriazole derivatives have been synthesized and have shown notable antifungal activity against various Candida species.[1] Additionally, some derivatives have demonstrated efficacy against Aspergillus niger.[1]
Table 1: Comparative Antimicrobial Activity of Benzotriazole Derivatives
| Compound Type | Target Organism | Activity Metric (μg/mL) | Reference |
| 5-COOMe-benzotriazole derivative | Bacteria | MIC: 0.125-0.25 | [3] |
| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | MIC: 12.5-25 | [1] |
| 1H-Benzotriazole derivatives | Candida species | Notable antifungal activity | [1] |
| Benzotriazole-based β-amino alcohols | Staphylococcus aureus | MIC: 8 - 64 | [5] |
Antiviral Activity
The antiviral potential of benzotriazole derivatives has been explored against a range of RNA and DNA viruses.[6][7] A notable finding is the differential activity observed between 1H- and 2H-isomers.
-
Activity against Picornaviruses: Several studies have highlighted the potent and selective activity of 2H-benzotriazole derivatives against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family.[7][8] In contrast, the corresponding 1H-isomers often show reduced or no activity against the same viruses.[4] For instance, N-(4-(2H-benzo[d][1][3][6]triazol-2-yl)phenyl)-R-amide has been identified as a promising scaffold for developing new antiviral agents.[7]
-
Activity against Flaviviridae: N-alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole has been shown to enhance inhibitory activity against the helicase of Hepatitis C Virus (HCV). Interestingly, the 2-alkyl derivatives (2-methyl, 2-ethyl, and 2-propyl) were found to be the most active, with IC50 values around 6.5 µM when DNA was used as a substrate. However, this activity significantly decreased or disappeared when RNA was the substrate.[9]
Table 2: Comparative Antiviral Activity of Benzotriazole Derivatives
| Compound Type | Target Virus | Activity Metric (µM) | Reference |
| 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids | Coxsackievirus B5 | Potent and selective inhibition | [8] |
| N-(4-(2H-benzo[d][1][3][6]triazol-2-yl)phenyl)-R-amide derivatives | Coxsackievirus B5 | EC50: 5.5 - 6.9 | [7][10] |
| N-(4-(2H-benzo[d][1][3][6]triazol-2-yl)phenyl)-R-amide derivatives | Poliovirus (Sb-1) | EC50: 17.5 - 20.5 | [7][10] |
| 2-alkyl-4,5,6,7-tetrabromo-2H-benzotriazole derivatives | HCV Helicase (DNA substrate) | IC50: ~6.5 | [9] |
| Benzo[d][1][3][6]triazol-1(2)-yl derivatives (11b, 18e, 41a, 43a, 99b) | Coxsackievirus B5 | EC50: 6 - 18.5 | [6] |
Anticancer Activity
Benzotriazole derivatives have emerged as promising anticancer agents, primarily through the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[1][11]
-
Tubulin Polymerization Inhibition: Certain benzotriazole-substituted 2-phenylquinazolines act as tubulin polymerization inhibitors, binding to the colchicine binding site and arresting the cell cycle in the G2/M phase.[11][12]
-
Kinase Inhibition: Benzotriazole-based compounds have shown potential as inhibitors of protein kinases, which are critical in cancer-related cell signaling pathways.[1] Some derivatives have also been synthesized as potential inhibitors of NIMA related kinase (NEK), with some showing potent interactions with NEK2.[13][14]
-
Cytotoxicity: A variety of benzotriazole derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cells.[11][15][16]
Table 3: Comparative Anticancer Activity of Benzotriazole Derivatives
| Compound Type | Cancer Cell Line | Activity Metric (µM) | Reference |
| Benzotriazole-substituted 2-phenylquinazoline (ARV-2) | MCF-7 (Breast) | IC50: 3.16 | [11][12] |
| Benzotriazole-substituted 2-phenylquinazoline (ARV-2) | HeLa (Cervical) | IC50: 5.31 | [11][12] |
| Benzotriazole-substituted 2-phenylquinazoline (ARV-2) | HT-29 (Colon) | IC50: 10.6 | [11][12] |
| Benzotriazole N-acylarylhydrazone hybrid (3q) | Colon HT-29 | 86.86% growth inhibition | [15] |
| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivative (7s) | VEGFR-2 | IC50: 0.03 | [15] |
| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivative (7s) | MCF-7 (Breast) | IC50: 1.2 | [15] |
Enzyme Inhibition
Beyond cancer-related kinases, benzotriazole derivatives have been investigated as inhibitors of other enzymes.
-
α-Amylase and α-Glucosidase Inhibition: A series of benzotriazole derivatives have been synthesized and evaluated for their potential to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. These compounds displayed moderate to good inhibitory activity, with IC50 values in the low micromolar range, suggesting their potential as anti-hyperglycemic agents.[17]
Table 4: Enzyme Inhibitory Activity of Benzotriazole Derivatives
| Compound Type | Target Enzyme | Activity Metric (µM) | Reference |
| Benzotriazole derivatives (7-40) | α-Glucosidase | IC50: 2.00 - 5.6 | [17] |
| Benzotriazole derivatives (7-40) | α-Amylase | IC50: 2.04 - 5.72 | [17] |
Signaling Pathways and Experimental Workflows
The biological effects of benzotriazole derivatives are mediated through various cellular signaling pathways. Understanding these pathways and the experimental workflows used to elucidate them is crucial for rational drug design.
NF-κB and MAPK Signaling Pathways in Inflammation and Cancer
The NF-κB and MAPK signaling pathways are central to regulating inflammation, cell proliferation, and survival. Some benzotriazole derivatives have been shown to modulate these pathways, leading to either pro-inflammatory or anti-cancer effects depending on the specific compound and cellular context.[18]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 3. jrasb.com [jrasb.com]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 8. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 11. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 12. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 17. Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-Benzotriazol-1-YL-acetamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Benzotriazol-1-YL-acetamide, ensuring compliance with safety regulations and minimizing environmental impact.
1. Hazard Identification and Safety Precautions
This compound and structurally similar compounds are classified with several key hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
2. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure adequate ventilation to disperse any airborne dust.[2]
-
Don PPE: Before attempting cleanup, equip yourself with the appropriate PPE as listed above.
-
Contain the Spill: Prevent the spread of the solid material. Avoid generating dust.
-
Absorb and Collect: Carefully collect the spilled material using mechanical means (e.g., a scoop or brush). Do not use methods that create dust.
-
Containerize Waste: Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect the decontamination materials for disposal as hazardous waste.
-
Avoid Drains: Do not allow the spilled material or cleaning residues to enter drains or waterways.[3]
3. Disposal Procedure for Unused or Waste this compound
The disposal of this compound must be conducted in accordance with all local, regional, and national environmental regulations.
Operational Disposal Plan:
-
Waste Segregation: Collect waste this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Management: Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. This is mandatory for ensuring compliant disposal.[2][4]
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
4. Emergency Procedures
In case of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
Firefighting Measures:
In case of fire, use a water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
References
Essential Safety and Operational Guidance for Handling 2-Benzotriazol-1-YL-acetamide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of 2-Benzotriazol-1-YL-acetamide, a derivative of benzotriazole. The following procedures are based on the known hazards of related benzotriazole compounds and are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[3] A face shield should be worn if there is a risk of splashing. | To protect against eye irritation or serious eye damage from dust or splashes.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[5] A complete suit protecting against chemicals is recommended for large quantities or significant exposure risk.[5] | To prevent skin contact, which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area.[3] If dust generation is unavoidable or ventilation is inadequate, a NIOSH or EN 149 approved respirator (e.g., N95 or P1) should be used.[3][5] | To avoid inhalation of dust which may cause respiratory irritation. |
| Hand Hygiene | Always wash hands with soap and water after handling the compound. | To prevent accidental ingestion or transfer of the chemical. |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders to minimize dust generation.[3][5]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Keep containers tightly closed when not in use to prevent dust from becoming airborne.[5]
-
Avoid contact with strong oxidizing agents, as this may lead to hazardous reactions.
2. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
When weighing or transferring the powder, do so carefully to minimize dust formation.[3][5]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.
3. Accidental Spills:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and move upwind.
-
Alert the appropriate emergency response team.
-
Wear full body protective clothing and a self-contained breathing apparatus.
-
Contain the spill using sand, earth, or vermiculite and collect it into labeled containers for disposal.
-
4. First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2][4]
-
If on Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[5]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1][2][5]
5. Disposal Plan:
-
Dispose of waste material in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains or waterways.[5][6]
-
Place contaminated materials and excess chemicals in a clearly labeled, sealed container for hazardous waste disposal.[5]
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
